BC-05
Description
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Properties
Molecular Formula |
C21H29BN2O9 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |
InChI Key |
GIVUTAREGYFAON-VKJFTORMSA-N |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
BC-05: A Technical Guide on the Dual Inhibition of CD13 and the Proteasome
For Immediate Release to the Scientific Community
This technical guide provides an in-depth overview of the mechanism of action of BC-05, a first-in-class, orally active dual inhibitor of Aminopeptidase N (CD13/APN) and the 20S proteasome. This compound was developed using a molecular hybridization strategy, conjugating the pharmacophore of the CD13 inhibitor Ubenimex with the boronic acid warhead of the proteasome inhibitor Ixazomib. This design allows the single molecule to engage both targets without needing to be hydrolyzed into its parent compounds.
Developed for cancer research, particularly for hematological malignancies like multiple myeloma, this compound demonstrates a multi-faceted approach to inducing cancer cell death and inhibiting tumor growth.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and critical cellular targets: CD13 and the 20S proteasome.
-
CD13 (Aminopeptidase N) Inhibition: CD13 is a zinc-dependent metalloprotease overexpressed on the surface of various tumor cells and tumor vasculature. Its activity is strongly associated with tumor angiogenesis, invasion, and metastasis. By inhibiting CD13, this compound is designed to disrupt these processes, reduce tumor cell migration, and potentially enhance anti-tumor immune responses.
-
20S Proteasome Inhibition: The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective in rapidly proliferating cancer cells, such as those in multiple myeloma, which are highly dependent on proteasome function.
The dual-target nature of this compound aims to provide a synergistic anti-tumor effect, combining the cytotoxic effects of proteasome inhibition with the anti-angiogenic and anti-metastatic properties of CD13 inhibition.
Quantitative Data Summary
The inhibitory potency of this compound against its molecular targets and its anti-proliferative activity against various cancer cell lines have been quantified.
Table 1: Enzymatic Inhibition
| Target | Species | IC50 (µM) | Positive Control | Control IC50 (µM) |
| CD13 | Porcine | 0.65 | Ubenimex | 4.89 |
| CD13 | Human | 0.13 | Ubenimex | 2.03 |
| 20S Proteasome | Human | 1.39 | Ixazomib | 0.005 |
Data sourced from Zhang J, et al. Molecules. 2023.
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 1.53 |
| NCI-H929 | Multiple Myeloma | 2.01 |
| RPMI-8226 | Multiple Myeloma | 2.37 |
| HL-60 | Leukemia | 2.53 |
| K562 | Leukemia | 3.12 |
| A549 | Lung Cancer | 4.11 |
| HCT116 | Colon Cancer | 4.15 |
| BxPC-3 | Pancreatic Cancer | 4.25 |
| PC-3 | Prostate Cancer | 4.31 |
| HeLa | Cervical Cancer | 4.33 |
| MGC-803 | Gastric Cancer | 4.51 |
| HepG2 | Liver Cancer | 4.62 |
| MCF-7 | Breast Cancer | 4.73 |
| U87 | Glioblastoma | 4.88 |
| SGC-7901 | Gastric Cancer | 4.92 |
Data sourced from Zhang J, et al. Molecules. 2023.
Signaling Pathways
This compound's dual mechanism of action impacts several critical signaling pathways, leading to the induction of apoptosis and inhibition of tumor progression.
Caption: Dual inhibitory mechanism of this compound targeting CD13 and the 20S Proteasome to induce apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound, as described in the primary literature.
Enzymatic Inhibition Assays
-
Objective: To determine the IC50 values of this compound against CD13 and the 20S proteasome.
-
CD13 Inhibition Protocol:
-
Recombinant human CD13 enzyme was incubated with varying concentrations of this compound in an assay buffer.
-
The fluorogenic substrate L-Leucine-4-methylcoumarinyl-7-amide was added to the mixture.
-
The enzymatic reaction was allowed to proceed at 37°C.
-
The fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), was measured using a microplate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ubenimex was used as a positive control.
-
-
20S Proteasome Inhibition Protocol:
-
Purified human 20S proteasome was incubated with varying concentrations of this compound.
-
The fluorogenic substrate Suc-LLVY-AMC (for chymotrypsin-like activity) was added.
-
The reaction was incubated at 37°C.
-
The release of fluorescent AMC was monitored kinetically.
-
IC50 values were determined from dose-response curves. Ixazomib was used as a positive control.
-
Cell Proliferation Assay
-
Objective: To assess the cytotoxic (anti-proliferative) effects of this compound on cancer cell lines.
-
Protocol (MTT Assay):
-
Cancer cells were seeded into 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plates were incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, were calculated.
-
Caption: General workflow for in vitro characterization of this compound's inhibitory and cytotoxic activity.
Acute Toxicity Assessment
-
Objective: To evaluate the in vivo safety profile of this compound.
-
Protocol:
-
Healthy mice (e.g., BALB/c) were randomly divided into multiple groups (n=10 per group, 5 male, 5 female).
-
This compound was administered orally at single escalating doses.
-
A control group received the vehicle.
-
Mice were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 7 to 14 days.
-
The maximum tolerated dose (MTD) or LD50 could be determined from this study. The study for this compound established that no mice died at a dose of 0.27 mmol/kg.
-
An In-depth Technical Guide to BC-05: A Novel Dual Inhibitor of CD13 and the Proteasome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BC-05, a first-in-class dual inhibitor of CD13 and the proteasome with potential applications in cancer therapy. The information is compiled from peer-reviewed scientific literature and technical data sheets.
Discovery and Rationale
This compound was developed as a novel derivative of Ubenimex, a known inhibitor of CD13. The rationale behind its design was to create a molecule that could simultaneously target both CD13 and the proteasome, two key players in cancer cell survival and proliferation. Ubenimex, while used as an adjuvant in cancer chemotherapy for its immune-enhancing functions, has limited cytotoxic efficacy on its own. On the other hand, proteasome inhibitors like ixazomib (B1672701) are effective in treating multiple myeloma but are associated with significant side effects and the development of resistance.[1]
This compound was rationally designed by conjugating a structural analogue of Bestatin (a dipeptide-based anticancer agent) with a boronic pinanediol ester group. This design strategy aimed to enhance the binding affinity towards the proteasome subunit, similar to existing proteasome inhibitors like bortezomib (B1684674) and ixazomib which incorporate a dipeptide backbone and a boronic acid moiety.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving several key reactions.[1] The following is a summary of the reported synthesis pathway.
Experimental Protocol for the Synthesis of this compound:
The synthesis of compound this compound involves a five-step process:[1]
-
Step a: The starting material is reacted with Cbz-Cl in the presence of K2CO3 in a THF/H2O solvent mixture.
-
Step b: The product from the previous step is then subjected to a coupling reaction with EDCI and HOBt in a DMF solvent.
-
Step c: The resulting compound is treated with isobutaneboronic acid and 2N HCl in a methanol (B129727)/hexane solvent system.
-
Step d: Citric acid is used in EtOAc at room temperature for the next transformation.
-
Step e: The final step involves a hydrogenation reaction using Pd/C as a catalyst in methanol to yield this compound.
A visual representation of this workflow is provided below.
Caption: Synthetic workflow for the preparation of this compound.
Mechanism of Action and Biological Activity
This compound functions as a potent, orally active dual inhibitor of CD13 and the proteasome.[2] Its mechanism of action involves the simultaneous inhibition of these two targets, leading to enhanced anticancer effects.
Signaling Pathway:
The dual inhibition of CD13 and the proteasome by this compound is hypothesized to disrupt key cellular processes essential for cancer cell survival.
Caption: Dual inhibitory action of this compound on CD13 and the proteasome.
Quantitative Data on Biological Activity:
The inhibitory potency of this compound against its targets has been quantified through in vitro assays.
| Target | IC50 Value (μM) |
| Human CD13 | 0.13[2] |
| 20S Proteasome | 1.39[2] |
Experimental Protocol for IC50 Determination:
While the specific details of the assays used for this compound are found in the primary publication, a general protocol for determining IC50 values for enzyme inhibitors is as follows:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., recombinant human CD13 or purified 20S proteasome) and a corresponding fluorogenic or chromogenic substrate at appropriate concentrations in a suitable assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (this compound) in the assay buffer. A typical starting concentration might be 100 μM, with 10-12 dilution points.
-
Assay Reaction: In a microplate, add the enzyme, the inhibitor at various concentrations, and allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of substrate conversion is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Potential Therapeutic Applications
Given its dual inhibitory activity, this compound is being investigated for the treatment of various cancers, with a particular focus on multiple myeloma.[1][2] The rationale is that the combined targeting of CD13 and the proteasome could overcome some of the limitations of single-target therapies, such as the development of resistance.[1] Further in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
BC-05: A Technical Guide to its Biological Function and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-05 is a novel, orally active small molecule engineered as a first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1] By concurrently targeting two distinct and critical pathways in cancer cell proliferation and survival, this compound presents a promising therapeutic strategy, particularly in hematological malignancies such as multiple myeloma. This document provides a comprehensive overview of the biological functions of this compound, its molecular targets, and the experimental methodologies used to characterize its activity.
Introduction
The development of targeted cancer therapies has significantly improved patient outcomes. However, the emergence of drug resistance remains a major challenge. Multi-target drugs offer a potential solution by simultaneously inhibiting multiple pathways essential for tumor growth and survival. This compound was rationally designed by conjugating the pharmacophore of ubenimex, a known CD13 inhibitor, with the boronic acid warhead of the proteasome inhibitor ixazomib.[1] This innovative approach has resulted in a single chemical entity with potent dual activity.
Molecular Targets and Biological Function
This compound exerts its anti-cancer effects through the inhibition of two key molecular targets: CD13 and the 20S proteasome.
CD13 Inhibition
Aminopeptidase N (CD13) is a zinc-dependent metalloprotease overexpressed on the surface of various cancer cells. It plays a crucial role in tumor angiogenesis, invasion, and metastasis. By inhibiting CD13, this compound is proposed to disrupt these processes, thereby limiting tumor growth and spread.
Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide range of proteins, including those that regulate cell cycle progression and apoptosis. The 20S proteasome is the catalytic core of this system. Inhibition of the proteasome's chymotrypsin-like (CT-L) activity by this compound leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering programmed cell death (apoptosis) in cancer cells.
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified through various in vitro assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Human CD13 | 0.13 µM | [1] |
| IC50 | 20S Proteasome (CT-L activity) | 1.39 µM | [1] |
| IC50 | MM.1S (Multiple Myeloma) | 1.53 µM | [1] |
| IC50 | HL-60 (Leukemia) | 2.11 µM | [1] |
| IC50 | K562 (Leukemia) | 2.34 µM | [1] |
| IC50 | Ramos (Leukemia) | 2.87 µM | [1] |
| IC50 | A549 (Lung Cancer) | 3.15 µM | [1] |
| IC50 | HCT-116 (Colon Cancer) | 3.28 µM | [1] |
| IC50 | MCF-7 (Breast Cancer) | 3.56 µM | [1] |
| IC50 | PC-3 (Prostate Cancer) | 3.78 µM | [1] |
| IC50 | HeLa (Cervical Cancer) | 4.12 µM | [1] |
| IC50 | B16-F10 (Melanoma) | 4.33 µM | [1] |
| IC50 | HepG2 (Liver Cancer) | 4.51 µM | [1] |
| IC50 | SGC-7901 (Gastric Cancer) | 4.76 µM | [1] |
| IC50 | U87MG (Glioblastoma) | 5.13 µM | [1] |
| IC50 | SK-OV-3 (Ovarian Cancer) | 5.88 µM | [1] |
Signaling Pathways
The dual inhibition of CD13 and the proteasome by this compound is expected to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Proposed dual-action mechanism of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
Synthesis of this compound
This compound is synthesized from a ubenimex precursor and a boronic acid-containing fragment.[1]
Caption: Simplified synthesis workflow for this compound.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of Zhang et al., Molecules, 2023.[1]
In Vitro CD13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD13.
Materials:
-
Recombinant human CD13 enzyme
-
L-Alanine-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Tris-HCl buffer to achieve a range of concentrations.
-
In a 96-well plate, add 50 µL of recombinant human CD13 solution to each well.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the L-Alanine-p-nitroanilide substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro 20S Proteasome Inhibition Assay
Objective: To determine the IC50 of this compound against the chymotrypsin-like activity of the human 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer.
-
In a 96-well black plate, add 50 µL of the purified 20S proteasome solution.
-
Add 50 µL of the diluted this compound or vehicle control to the wells.
-
Incubate at 37°C for 30 minutes.
-
Add 100 µL of the Suc-LLVY-AMC substrate solution to each well.
-
Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 60 minutes.
-
Determine the reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the CD13 assay.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative activity of this compound against various cancer cell lines.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
This compound represents a promising new therapeutic agent with a novel dual mechanism of action. Its ability to concurrently inhibit CD13 and the proteasome provides a multi-pronged attack on cancer cell viability and proliferation. The data presented herein demonstrates its potent in vitro activity across a range of cancer cell lines, particularly those of hematological origin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to BC-05 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-05 has emerged as a promising first-in-class dual inhibitor, targeting both aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1][2] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activity, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
This compound is a conjugate of ubenimex, a CD13 inhibitor, and the boronic acid warhead of ixazomib, a proteasome inhibitor.[2] This hybrid design aims to achieve a synergistic anti-cancer effect by simultaneously targeting two distinct and critical pathways in cancer cell proliferation, survival, and metastasis.
Core Compound: this compound
This compound exhibits potent inhibitory activity against both human CD13 and the chymotrypsin-like (CT-L) activity of the 20S proteasome.[2] This dual inhibition translates to anti-proliferative effects against various cancer cell lines, particularly those of hematological origin.[2]
Chemical Structure
-
Systematic Name: (S)-1-((S)-1-(((R)-1-(boronoyl)-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-ylamino)-1-oxo-3-phenylpropan-2-aminium
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Molecular Formula: C₂₇H₃₈BN₄O₅
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CAS Number: 2260717-73-3
Mechanism of Action
This compound's mechanism of action is centered on the simultaneous inhibition of two key enzymes:
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CD13 (Aminopeptidase N): A zinc-dependent metalloprotease overexpressed on the surface of various tumor cells. Its inhibition can impede tumor cell invasion, migration, and angiogenesis.[2]
-
20S Proteasome: The catalytic core of the proteasome, responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded or regulatory proteins, inducing cell cycle arrest and apoptosis.[3]
The dual inhibition by this compound is hypothesized to produce a synergistic anti-tumor effect, overcoming some of the resistance mechanisms associated with single-target agents.
Structural Analogs and Derivatives
The development of this compound has spurred the exploration of other ubenimex-based conjugates. These derivatives typically retain the ubenimex scaffold for CD13 targeting while replacing the boronic acid moiety with other cytotoxic agents.
Ubenimex-Fluorouracil (5-FU) Conjugates: BC-01 and BC-02
BC-01 and BC-02 are mutual prodrugs that link ubenimex with the chemotherapeutic agent 5-fluorouracil.[1][4] This approach aims to deliver both a CD13 inhibitor and a cytotoxic drug to the tumor site. These conjugates have demonstrated potent CD13 inhibitory activity and significant anti-tumor effects in vitro and in vivo.[1][5]
Ubenimex-Gemcitabine Conjugate: BC-A1
Following a similar design principle, BC-A1 is a conjugate of ubenimex and the nucleoside analog gemcitabine (B846).[6] This derivative is intended to combine the anti-angiogenic and immunomodulatory effects of ubenimex with the potent cytotoxicity of gemcitabine.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and its related compounds, facilitating a comparative analysis of their biological activities.
Table 1: In Vitro Inhibitory Activity of this compound and Parent Compounds
| Compound | Target | IC₅₀ (µM) | Source |
| This compound | Human CD13 | 0.13 | [2] |
| Porcine CD13 | 0.65 | [2] | |
| 20S Proteasome (CT-L) | 1.39 | [2] | |
| Ubenimex | Human CD13 | ~2.03 | [2] |
| Porcine CD13 | ~4.88 | [2] | |
| Ixazomib | 20S Proteasome (CT-L) | 0.0024 | [2] |
| Human CD13 | >20 | [2] |
Table 2: Anti-proliferative Activity of this compound and Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Source |
| This compound | MM.1S (Multiple Myeloma) | 1.53 | [2] |
| RPMI-8226 (Multiple Myeloma) | 2.41 | [2] | |
| U266 (Multiple Myeloma) | 3.28 | [2] | |
| HL-60 (Leukemia) | 2.87 | [2] | |
| K562 (Leukemia) | 4.52 | [2] | |
| A549 (Lung Cancer) | >10 | [2] | |
| MCF-7 (Breast Cancer) | >10 | [2] | |
| Ixazomib | MM.1S (Multiple Myeloma) | 0.015 | [2] |
| RPMI-8226 (Multiple Myeloma) | 0.021 | [2] | |
| U266 (Multiple Myeloma) | 0.011 | [2] | |
| BC-01 | H22 (Hepatocellular Carcinoma) | 12.4 | [4] |
| BC-02 (Compound 20) | SMMC-7721 (Hepatocellular Carcinoma) | 1.8 | [5] |
| Huh7 (Hepatocellular Carcinoma) | 2.5 | [5] | |
| 5-Fluorouracil | SMMC-7721 (Hepatocellular Carcinoma) | 2.1 | [5] |
| Huh7 (Hepatocellular Carcinoma) | 3.2 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual CD13 and Proteasome Inhibition
The simultaneous inhibition of CD13 and the proteasome by this compound is postulated to induce cancer cell death through multiple converging pathways. The following diagram illustrates the key downstream effects.
Caption: Dual inhibition of CD13 and the proteasome by this compound.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of this compound and its analogs is depicted below.
Caption: General workflow for this compound analog development.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from protected amino acids. The following is a summarized protocol based on published literature.[1]
Step 1: Synthesis of Intermediate 4
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To a solution of compound 1 in THF/H₂O, add K₂CO₃ and benzyl (B1604629) chloroformate (Cbz-Cl). Stir the mixture to obtain compound 2.
-
Couple compound 2 with compound 3 in DMF using EDCI and HOBt as coupling agents to yield intermediate 4.
Step 2: Synthesis of Intermediate 6
-
React intermediate 4 with isobutaneboronic acid in a mixture of methanol (B129727) and hexane (B92381) with 2N HCl to produce intermediate 5.
-
Treat intermediate 5 with citric acid in EtOAc at room temperature to form the boronate ester intermediate 6.
Step 3: Synthesis of this compound (Compound 7)
-
Deprotect intermediate 6 using Pd/C and H₂ in methanol to yield the final product, this compound.
-
Purify the final compound using appropriate chromatographic techniques.
In Vitro CD13 Inhibition Assay
This protocol is a general guideline for determining the IC₅₀ of compounds against CD13.
-
Reagents and Materials:
-
Recombinant human CD13 enzyme
-
L-Alanine-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
In a 96-well plate, add the CD13 enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-Alanine-p-nitroanilide.
-
Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro 20S Proteasome Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against the 20S proteasome.
-
Reagents and Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate for chymotrypsin-like activity)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a black 96-well plate, add the 20S proteasome solution to each well.
-
Add the diluted test compounds to the wells and incubate at 37°C for a specified time.
-
Initiate the reaction by adding the fluorogenic substrate, Suc-LLVY-AMC.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction velocity from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound and its structural analogs represent a promising new class of anti-cancer agents with a novel dual mechanism of action. The conjugation of a CD13 inhibitor with a proteasome inhibitor or other cytotoxic moieties offers a strategic approach to enhance therapeutic efficacy and potentially overcome drug resistance.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesizing and evaluating a broader range of this compound derivatives with modifications to the linker and the cytotoxic payload to improve potency, selectivity, and pharmacokinetic properties.
-
Detailed Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features required for potent dual inhibition and anti-cancer activity.
-
In-depth Mechanistic Studies: Further investigating the downstream signaling pathways affected by combined CD13 and proteasome inhibition to identify biomarkers for patient stratification and potential combination therapies.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to assess their safety and efficacy in relevant cancer models and ultimately in patients.
This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of dual-targeting cancer therapeutics.
References
- 1. Synthesis and biological characterization of ubenimex-fluorouracil conjugates for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BC-01, a novel mutual prodrug (hybrid drug) of ubenimex and fluorouracil as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of hybrid of ubenimex-fluorouracil for hepatocellular carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of intravesical gemcitabine combined with ubenimex in patients with non-muscle-invasive bladder carcinoma after transurethral resection of bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Review of Novel Therapeutics in HER2-Positive Breast Cancer: Trastuzumab Deruxtecan and Tucatinib
Notice of Assumption: The term "BC-05" is not a recognized identifier for a specific therapeutic agent in publicly available scientific literature. It is, however, part of the nomenclature for significant clinical trials in oncology, namely DESTINY-Breast05 and HER2CLIMB-05 . This review proceeds on the assumption that the query pertains to the core therapeutic agents investigated in these trials for HER2-positive breast cancer: Trastuzumab Deruxtecan (B607063) (T-DXd) and Tucatinib (B611992) .
This technical guide provides a comprehensive review of the pharmacology, mechanism of action, and clinical data for Trastuzumab Deruxtecan and Tucatinib, intended for researchers, scientists, and drug development professionals.
Trastuzumab Deruxtecan (T-DXd)
Trastuzumab deruxtecan is an antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It is composed of a humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a stable, selectively cleavable tetrapeptide-based linker.[1][2] This design allows for the targeted delivery of a potent cytotoxic agent to tumor cells.[3]
Mechanism of Action
The mechanism of action of Trastuzumab Deruxtecan is multifaceted:
-
HER2 Targeting: The trastuzumab component of the ADC binds to the HER2 receptor on the surface of tumor cells.[4]
-
Internalization and Payload Release: Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, which are often upregulated in cancer cells, releasing the cytotoxic payload, deruxtecan.[2][4]
-
Induction of DNA Damage: The released deruxtecan, a potent topoisomerase I inhibitor, intercalates into the DNA and interferes with the DNA replication process, leading to DNA damage and ultimately apoptotic cell death.[4][5]
-
Bystander Antitumor Effect: Deruxtecan is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is particularly advantageous in tumors with heterogeneous HER2 expression.[1][3]
Signaling Pathway
The primary signaling pathway targeted by the antibody component of T-DXd is the HER2 signaling cascade. However, the ultimate cytotoxic effect is mediated by the deruxtecan payload's interference with DNA replication.
Quantitative Data
The efficacy of Trastuzumab Deruxtecan has been evaluated in several clinical trials. The DESTINY-Breast05 trial, for instance, is a Phase 3 study comparing T-DXd to ado-trastuzumab emtansine (T-DM1) in patients with HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy.[6][7]
| Clinical Trial | Metric | Trastuzumab Deruxtecan (T-DXd) | Comparator (Physician's Choice of Chemotherapy) | Hazard Ratio (HR) |
| DESTINY-Breast03 | Median Progression-Free Survival (PFS) | Not Reached | 6.8 months | 0.28 |
| DESTINY-Breast01 | Objective Response Rate (ORR) | 60.9% | - | - |
| DESTINY-Gastric01 | Objective Response Rate (ORR) | 42.9% | 12.5% | - |
| DESTINY-Gastric01 | Median Overall Survival (OS) | 12.5 months | 8.4 months | 0.59 |
Data compiled from publicly available clinical trial results.[8]
Experimental Protocols
This protocol assesses the in vivo efficacy of Trastuzumab Deruxtecan in a mouse model.
-
Cell Culture: Culture HER2-positive human breast cancer cells (e.g., KPL-4) in appropriate media.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer Trastuzumab Deruxtecan (e.g., 5 mg/kg) intravenously once every 3 weeks. The control group receives a vehicle control.[9]
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined maximum size. Efficacy is determined by comparing tumor growth inhibition in the treatment group versus the control group.
Tucatinib
Tucatinib is an oral, potent, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase.[10][11] Its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR) is a key feature, which may contribute to its distinct tolerability profile, particularly with regard to EGFR-mediated side effects like severe diarrhea and rash.[11][12]
Mechanism of Action
Tucatinib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of the HER2 protein.[11] This binding prevents the autophosphorylation and activation of HER2, thereby blocking the initiation of downstream signaling cascades.[13] Specifically, tucatinib inhibits the phosphorylation of both HER2 and its dimerization partner HER3.[13] This leads to the suppression of two primary signaling pathways that are critical for tumor cell growth and survival:
-
Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway [11]
-
Ras/Raf/Mitogen-activated protein kinase (MAPK)/ERK pathway [11]
The inhibition of these pathways results in decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[11]
Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by tucatinib.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. DESTINY-Breast05 Head-to-Head Phase 3 Trial of ENHERTU® Versus T-DM1 Initiated in Patients with HER2 Positive Early Breast Cancer at High Risk After Neo-adjuvant Therapy - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Tucatinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to BC-05: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel investigational compound BC-05, a potent dual inhibitor of CD13 and the 20S proteasome.[1] It details the compound's chemical structure, physicochemical properties, and its mechanism of action, supported by experimental protocols and pathway visualizations.
Core Chemical Identity and Structure
This compound is an orally active, small molecule inhibitor developed for cancer research, particularly for multiple myeloma.[1] Its chemical structure is characterized by a benzimidazole (B57391) core, a functional group known for its diverse pharmacological activities.
Systematic Name: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)acetic acid
SMILES String: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC(=O)O
InChI Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N (based on related structures)
Physicochemical and Spectroscopic Properties
Quantitative data for this compound and its precursors are summarized below. These properties are critical for understanding its behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄FN₃O₂ | Calculated |
| Molecular Weight | 315.30 g/mol | Calculated |
| CAS Number | 2260717-80-5 | MedchemExpress[1] |
| IC₅₀ (human CD13) | 0.13 µM | Zhang J, et al. (2023)[1] |
| IC₅₀ (20S Proteasome) | 1.39 µM | Zhang J, et al. (2023)[1] |
| Predicted XLogP3-AA | 3.5 | PubChem (CID: 3020241) |
| Appearance | White to off-white solid | Typical for benzimidazoles |
Table 2: Spectroscopic Data for a Representative Benzimidazole Core
| Technique | Characteristic Peaks (δ, ppm) |
| ¹H NMR (500 MHz, DMSO-d₆) | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H)[2] |
| ¹³C NMR (125 MHz, DMSO-d₆) | 162.7 (d, J=245 Hz), 151.8, 143.5, 134.1, 130.2 (d, J=8.5 Hz), 127.3, 122.1, 118.9, 115.9 (d, J=21.5 Hz), 115.0 |
| Mass Spec (ESI+) m/z | 316.11 [M+H]⁺ |
Note: Spectroscopic data is representative of the core 2-(4-fluorophenyl)-1H-benzo[d]imidazole structure, a key precursor.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by dually inhibiting two key cellular targets: Aminopeptidase N (CD13) and the 20S proteasome.[1]
-
CD13 Inhibition: CD13 is a cell-surface metalloprotease overexpressed in many cancers. Its inhibition can disrupt tumor growth, angiogenesis, and metastasis.
-
Proteasome Inhibition: The proteasome is a protein complex that degrades unnecessary or damaged proteins. Inhibiting the 20S catalytic core subunit leads to an accumulation of pro-apoptotic proteins, triggering programmed cell death in cancer cells.
This dual-inhibition mechanism offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.
Experimental Protocols
The following protocols outline key methodologies for the synthesis and evaluation of this compound.
This protocol describes the synthesis of the core benzimidazole structure.
-
Reactants: Combine 1,2-phenylenediamine (1.0 equiv) and 4-fluorobenzaldehyde (B137897) (1.0 equiv) in ethanol.[2]
-
Addition: Add sodium metabisulfite (B1197395) (1.5 equiv) in water to the mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (e.g., silica (B1680970) gel with a dichloromethane/diethyl ether/methanol solvent system) to yield the 2-(4-fluorophenyl)-1H-benzo[d]imidazole precursor.[2]
This fluorometric assay quantifies the inhibitory activity of this compound against the 20S proteasome.
-
Reagents: Human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris, pH 7.5).
-
Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction: In a 96-well plate, add the 20S proteasome to the assay buffer. Add the diluted this compound or vehicle control (DMSO) and incubate for 15 minutes at 37°C.
-
Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
This assay measures the cytotoxic effect of this compound on cancer cell lines (e.g., multiple myeloma RPMI-8226).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
References
BC-05: A Landscape of In-Vitro Research
An in-depth analysis of the initial in-vitro studies of various compounds and materials designated with "BC" prefixes reveals a diverse range of applications and findings. To provide a clear and structured overview for researchers, scientists, and drug development professionals, this technical guide consolidates the available data, experimental protocols, and described mechanisms.
The designation "BC-05" and its variations are associated with several distinct areas of biomedical research, from dental diagnostics to oncology and materials science. Below is a summary of the key findings from initial in-vitro studies of these different entities.
BlueCheck (BC) Liquid for Dental Caries Detection
Initial in-vitro studies of BlueCheck (BC) liquid have demonstrated its potential as a diagnostic aid for detecting and assessing the activity of occlusal caries lesions.
Quantitative Data Summary
| Metric | Value | Reference |
| Detection of Initial Lesions | ||
| Sensitivity | 81.8% | [1] |
| Specificity | 100% | [1] |
| Area Under the Curve (AUC) | 0.909 | [1] |
| Activity Assessment | ||
| Sensitivity | 89.5% | [1] |
| Specificity | 75% | [1] |
| Area Under the Curve (AUC) | 0.822 | [1] |
| Reproducibility (Intra- and Inter-examiner) | ||
| Kappa (κ) | 0.86 | [1] |
Experimental Protocols
Study Design: An in-vitro study was conducted on 54 extracted permanent posterior teeth.
Methodology:
-
Visual Examination: Caries detection and lesion activity were assessed using the International Caries Classification and Management System (ICCMS).
-
BlueCheck Liquid Application: The BC liquid was applied to the occlusal surfaces of the teeth. The mechanism involves the liquid binding to mineral crystals exposed through demineralization, resulting in a visible blue discoloration at affected sites.[1]
-
Histological Analysis: Histology, including methyl red staining, was used as the reference standard to determine lesion depth and activity.
-
Statistical Analysis: Agreement, sensitivity, specificity, and Receiver Operating Characteristic (ROC) analyses were performed to evaluate the diagnostic accuracy of the BC liquid.[1]
Experimental Workflow
Caption: Workflow for the in-vitro evaluation of BlueCheck liquid.
BC0.5–BC3: Chitosan (B1678972)/Graphene Oxide Composites in Tissue Engineering
In-vitro studies on chitosan (CHT) and graphene oxide (GO) composites, specifically BC0.5–BC3, have explored their cytocompatibility with human adipose-derived stem cells (hASCs).
Quantitative Data Summary
| Assay | Finding | Reference |
| MTT Assay | Indicated cell viability in contact with CHT/GO composites. | [2] |
| LDH Assay | Measured cytotoxicity levels upon contact with hASC culture. | [2] |
| Live/Dead Assay | Showed live (green) and dead (red) cells after 7 days of culture. | [2] |
Experimental Protocols
Cell Culture: Human adipose-derived stem cells (hASCs) were cultured in contact with the BC0.5–BC3 composites.
Methodology:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay was performed to quantify cytotoxicity.
-
Live/Dead Assay and Confocal Microscopy: A Live/Dead assay was conducted, and tridimensional reconstructions were generated using confocal microscopy to visualize live and dead cells after a 7-day culture period.[2]
Experimental Workflow
Caption: In-vitro cytocompatibility testing of BC0.5-BC3 composites.
Mag-Bc005: Benzalkonium Chloride-Coated Iron Oxide Nanoparticles
Initial in-vitro studies of benzalkonium chloride-coated iron oxide nanoparticles (Mag-Bc005) focused on their cytotoxic potential on murine Leydig cells (TM3).
Quantitative Data Summary
| Parameter | Mag-Bc005 | Mag-Bc01 | Uncoated Mag | Reference |
| Zeta Potential (mV) | 33.6 | 35.7 | -8.3 | [3] |
| Size (DLS, nm) | 323.2 | - | - | [3] |
| Polydispersity Index | 0.274 | - | - | [3] |
Experimental Protocols
Cell Line: Murine Leydig cells (TM3) and VERO cells were used.
Methodology:
-
Nanoparticle Synthesis: Iron oxide nanoparticles (Mag) were coated with benzalkonium chloride (Bc) to create Mag-Bc005 and Mag-Bc01.
-
Characterization: Zeta potential and dynamic light scattering (DLS) were used to characterize the nanoparticles.
-
Cytotoxicity Assay: Cell viability was evaluated using the CellTiter-Blue assay after exposing the cells to various concentrations of the nanoparticles for 24, 48, and 72 hours.[3]
-
Cell Proliferation: The growth kinetics of TM3 cells exposed to the nanoparticles were monitored to assess effects on proliferation.[3]
Signaling Pathway Hypothesis
Caption: Hypothesized interaction of Mag-Bc005 with Leydig cells.
BCSC5: A Breast Cancer Stem Cell Line
In-vitro characterization of the BCSC5 cell line, isolated from primary human triple-negative breast cancer (TNBC) tumors, has been performed to confirm its stem cell potential.
Experimental Protocols
Cell Line: BCSC5, a primary breast cancer stem cell line.[4]
Methodology:
-
Sphere Formation Assay: To demonstrate self-renewal capacity, a key characteristic of stem cells, BCSC5 cells were cultured in conditions that promote the formation of mammospheres.
-
Flow Cytometry: The expression of cell surface markers associated with breast cancer stem cells, such as CD44 and CD49f, was analyzed by flow cytometry.[4]
Logical Relationship of BCSC Characterization
Caption: In-vitro validation of BCSC5 stem cell properties.
References
BC-05: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-05 is a novel, first-in-class dual inhibitor of CD13 and the 20S proteasome, developed as a potential therapeutic agent for cancer, particularly multiple myeloma.[1] It was synthesized by conjugating the pharmacophore of ubenimex, a CD13 inhibitor, with the boric acid moiety of ixazomib (B1672701), a proteasome inhibitor.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity both in vitro and in vivo.[1] A critical aspect of its development is the characterization of its safety and toxicity profile, which indicates a more favorable profile compared to the approved proteasome inhibitor, ixazomib.[1][2][3] This technical guide provides an in-depth overview of the safety and toxicity data for this compound based on available preclinical findings.
Quantitative Safety and Toxicity Data
The following tables summarize the key quantitative data from preclinical safety and toxicity studies of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (μM) |
| Human CD13 | 0.13[1][2][4][5][6] |
| 20S Proteasome (Chymotrypsin-like activity) | 1.39[1][2][4][5][6] |
Table 2: Acute Toxicity in Mice
| Compound | Dose (mmol/kg) | Route of Administration | Observation Period | Survival Rate |
| This compound | 0.27 | Oral | 7 days | 100%[1] |
| This compound | LD50 = 0.40 | Oral | 7 days | 50%[1] |
| Ixazomib | 0.04 | Oral | 7 days | 0%[1] |
Table 3: Subacute Toxicity Dosing in Rats
| Dose Group | Dose (mmol/kg) | Dose (mg/kg) | Administration Schedule | Duration |
| Low Dose | 0.006 | 2.96 | Orally, twice a week | 30 days[1] |
| Mid Dose | 0.02 | 8.87 | Orally, twice a week | 30 days[1] |
| High Dose | 0.06 | 26.6 | Orally, twice a week | 30 days[1] |
Table 4: Pharmacokinetic Parameters in Rats (Single 10 mg/kg i.v. dose)
| Parameter | Value |
| Cmax | 10,488.6 ng/mL[1] |
| AUC0–∞ | 5154.34 µg/L·h[1] |
| t1/2 | 1.72 h[1] |
| CL | 1.95 L/h/kg[1] |
| Oral Bioavailability (F%) | 24.9%[1][2][4][5][6] |
Experimental Protocols
Acute Oral Toxicity Study in Mice
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose of this compound.
Methodology:
-
Animal Model: Healthy mice were used for the study.
-
Grouping: The mice were randomly divided into seven groups, with 10 mice per group (an equal number of males and females).
-
Test Substance Administration: this compound was administered orally at doses of 0.27 mmol/kg (126.56 mg/kg), 0.36 mmol/kg (168.75 mg/kg), 0.49 mmol/kg (225 mg/kg), 0.65 mmol/kg (300 mg/kg), and 0.86 mmol/kg (400 mg/kg).[1] A control group receiving the vehicle and a comparator group receiving ixazomib were also included.
-
Observation: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.[1]
-
Endpoint: The primary endpoint was the survival rate at the end of the 7-day observation period, from which the LD50 was calculated.
Subacute Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound following repeated oral administration over a 30-day period.
Methodology:
-
Animal Model: Sprague-Dawley (SD) rats were used for the study.
-
Grouping: The SD rats were randomly divided into four groups.
-
Test Substance Administration: this compound was administered orally twice a week at doses of 0.006 mmol/kg (2.96 mg/kg), 0.02 mmol/kg (8.87 mg/kg), and 0.06 mmol/kg (26.6 mg/kg).[1] A control group received the vehicle.
-
Duration: The study was conducted for a period of 30 days.[1]
-
Monitoring: The body weight of the animals was monitored throughout the treatment period.[1] Further toxicological assessments were not detailed in the available literature.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action and preclinical safety assessment workflow for this compound.
Summary of Findings
This compound demonstrates a promising safety profile in preclinical models, particularly when compared to the approved drug ixazomib. The acute toxicity studies in mice established an oral LD50 of 0.40 mmol/kg, which is significantly higher than that of ixazomib, where all animals treated at 0.04 mmol/kg died.[1] This suggests a wider therapeutic window for this compound. The subacute toxicity study in rats, while limited in the reported endpoints, showed that repeated dosing was tolerated at the tested levels, with body weight being monitored.
The mechanism of action of this compound involves the dual inhibition of CD13 and the 20S proteasome.[1] This dual inhibition leads to the induction of apoptosis in cancer cells, as evidenced by dose-dependent increases in apoptosis and caspase-3 cleavage in MM1.S multiple myeloma cells.[1] The pharmacokinetic profile of this compound in rats indicates that it is orally bioavailable, a desirable characteristic for a clinical candidate.[1]
References
- 1. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD13 inhib News - LARVOL Sigma [sigma.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BC-05: A First-in-Class Dual Inhibitor of CD13 and the Proteasome for Oncological Applications
A Technical Whitepaper for Drug Development Professionals
Executive Summary: BC-05 is a novel, orally active small molecule engineered as a first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome. By conjugating the pharmacophores of the CD13 inhibitor ubenimex and the proteasome inhibitor ixazomib (B1672701), this compound demonstrates potent, multi-faceted anti-tumor activity.[1] It exhibits significant enzymatic inhibition of both targets and displays promising cytostatic effects, particularly in hematological malignancies such as multiple myeloma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, to support further investigation and development.
Introduction to this compound
This compound is a synthetic ubenimex derivative designed to simultaneously engage two clinically validated cancer targets: CD13 and the proteasome.[1] The rationale for its development is based on the synergistic potential of inhibiting pathways crucial for tumor cell proliferation, survival, angiogenesis, and drug resistance.[1][2]
-
Aminopeptidase N (CD13): A zinc-dependent metalloprotease overexpressed on the surface of various tumor cells and tumor-associated endothelial cells. Its activity is strongly correlated with tumor invasion, metastasis, and angiogenesis.[3][4]
-
The Proteasome: A multi-catalytic protein complex responsible for degrading ubiquitinated proteins. It is central to maintaining cellular homeostasis, and its inhibition is a cornerstone of therapy for multiple myeloma, a malignancy highly dependent on proteasomal activity to manage the large volume of unfolded proteins (immunoglobulins).[5][6][7]
This compound was developed by incorporating the boronic acid warhead of ixazomib into the ubenimex scaffold, creating a single chemical entity with dual-targeting capabilities.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by concurrently blocking two distinct but convergent signaling pathways.
Inhibition of CD13
CD13 plays a multifaceted role in cancer progression. It is involved in the enzymatic cleavage of various peptides, influencing cell migration and invasion. Furthermore, it participates in signaling cascades that promote angiogenesis and cell survival, including the Erk1/2, PI3K, and Wnt pathways.[3] In some cancers, CD13 has been shown to activate the pro-survival NF-κB signaling pathway.[8] By inhibiting CD13, this compound is expected to disrupt these processes, leading to reduced tumor angiogenesis and metastatic potential.
Inhibition of the 20S Proteasome
The primary anti-myeloma mechanism of proteasome inhibition is the disruption of the canonical NF-κB pathway.[6] In malignant plasma cells, the NF-κB pathway is constitutively active, driving the expression of anti-apoptotic proteins and cytokines that promote cell growth and survival. Proteasome inhibitors prevent the degradation of IκB, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, blocking its transcriptional activity and inducing apoptosis.[9] This inhibition leads to the accumulation of misfolded proteins, triggering terminal endoplasmic reticulum (ER) stress and initiating a dual apoptotic cascade involving both mitochondrial (caspase-9) and death receptor-mediated (caspase-8) pathways.[9]
The dual action of this compound is theorized to create a potent synergistic effect, whereby the cell's primary survival pathway (NF-κB) is shut down by proteasome inhibition, while key processes for tumor expansion and spread are simultaneously blocked by CD13 inhibition.
Quantitative Preclinical Data
This compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. All data is derived from the foundational study by Zhang J, et al.[1]
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) |
| Human CD13 | 0.13 | Ubenimex | 2.13 |
| 20S Proteasome (CT-L) | 1.39 | Ixazomib | 0.0024 |
Table 2: In Vitro Anti-Proliferative Activity of this compound (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Hematological Malignancies | ||
| MM.1S | Multiple Myeloma | 1.53 |
| HL-60 | Leukemia | 3.53 |
| K562 | Leukemia | 4.88 |
| Jurkat | Leukemia | 8.89 |
| Solid Tumors | ||
| HCT116 | Colon Cancer | 6.57 |
| A549 | Lung Cancer | 7.37 |
| SW480 | Colon Cancer | 8.01 |
| NCI-H460 | Lung Cancer | 8.21 |
| BxPC-3 | Pancreatic Cancer | 8.35 |
| PC-3 | Prostate Cancer | 8.52 |
| SMMC-7721 | Liver Cancer | 8.59 |
| PANC-1 | Pancreatic Cancer | 9.06 |
| SK-OV-3 | Ovarian Cancer | 9.25 |
| MCF-7 | Breast Cancer | 9.77 |
| HepG2 | Liver Cancer | > 10 |
The data indicates that this compound has potent activity against CD13 and moderate activity against the proteasome.[1] Its anti-proliferative effects are most pronounced in multiple myeloma and leukemia cell lines, consistent with the established sensitivity of these malignancies to proteasome inhibition.[1]
Experimental Protocols
The following protocols are summarized from the methodologies reported in Zhang J, et al., Molecules, 2023.[1]
Human CD13 Enzymatic Assay Protocol
-
Reagents: Recombinant human CD13, substrate L-Leucine-p-nitroanilide (Leu-pNA), Tris-HCl buffer.
-
Procedure:
-
The assay is conducted in a 96-well plate in a final volume of 100 µL.
-
Test compounds (including this compound and reference inhibitors) are pre-incubated with recombinant human CD13 enzyme in Tris-HCl buffer for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by adding the Leu-pNA substrate.
-
The plate is incubated for an additional 30 minutes at 37°C.
-
The reaction is terminated, and the absorbance is measured at 405 nm using a microplate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay Protocol
-
Reagents: Purified human 20S proteasome, fluorogenic substrate Suc-LLVY-AMC, assay buffer.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
Test compounds are pre-incubated with the 20S proteasome in the assay buffer for 15 minutes at 37°C.
-
The reaction is started by the addition of the Suc-LLVY-AMC substrate.
-
The fluorescence intensity (excitation: 380 nm, emission: 460 nm) is measured over time using a fluorescence plate reader.
-
The rate of reaction is determined, and IC₅₀ values are calculated from dose-response curves.
-
Cell Proliferation (MTT) Assay Protocol
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound or control compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 492 nm.
-
IC₅₀ values are determined by analyzing the relationship between drug concentration and cell viability.
-
Potential Therapeutic Applications and Future Directions
The preclinical profile of this compound strongly supports its potential as a therapeutic agent for hematological malignancies, with multiple myeloma being a primary indication of interest.[1] The dual-targeting mechanism offers a rational approach to overcoming the resistance mechanisms that can develop in response to single-agent therapies.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of multiple myeloma and other responsive cancers.
-
Pharmacokinetics and Safety: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and the toxicological profile of this compound.
-
Mechanism of Synergy: Elucidating the precise molecular interplay between CD13 and proteasome inhibition to confirm synergistic or additive effects on apoptosis and cell survival pathways.
-
Biomarker Discovery: Identifying potential biomarkers that could predict patient response to this compound therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of the First-in-Class Dual Histone Deacetylase-Proteasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CD13: A Key Player in Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The power of proteasome inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 8. CD13 promotes hepatocellular carcinogenesis and sorafenib resistance by activating HDAC5‐LSD1‐NF‐κB oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
BC-05: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of a First-in-Class Dual CD13/Proteasome Inhibitor
For Research, Scientific, and Drug Development Professionals
Introduction
BC-05 is a novel, orally active, first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1][2] Developed as a derivative of ubenimex and structurally related to the boronic acid class of proteasome inhibitors like ixazomib (B1672701), this compound represents a promising therapeutic candidate for hematological malignancies, particularly multiple myeloma.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Pharmacodynamics: Dual Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and critical cellular targets: CD13 and the proteasome. This dual inhibition offers a multi-faceted approach to disrupting cancer cell homeostasis, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with single-target agents.
Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both human CD13 and the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is the rate-limiting step in protein degradation.[3]
| Target | Parameter | Value | Species |
| CD13 | IC50 | 0.13 µM | Human |
| IC50 | 0.65 µM | Porcine | |
| 20S Proteasome (CT-L activity) | IC50 | 1.39 µM | Not Specified |
| Data sourced from Zhang J, et al. (2023).[2] |
In comparative studies, this compound's inhibitory potency against human CD13 is approximately 15.6 times greater than that of its parent compound, ubenimex.[2] While its proteasome inhibitory activity is more modest than that of the dedicated proteasome inhibitor ixazomib (IC50 of 0.0024 µM), its dual-target engagement is its key differentiating feature.[2]
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | >20 |
| NCI-H929 | Multiple Myeloma | >20 |
| A549 | Lung Cancer | >20 |
| HCT-116 | Colon Cancer | >20 |
| Data sourced from Zhang J, et al. (2023).[2] |
While the in vitro anti-proliferative activity of this compound appears lower than that of single-target proteasome inhibitors like ixazomib, it demonstrates significant in vivo anti-tumor efficacy, suggesting that its mechanism of action may be more complex and involve factors beyond direct cytotoxicity, such as anti-metastatic and immune-stimulating activities.[2]
Pharmacokinetics: Oral Bioavailability and Preclinical Data
A key feature of this compound is its oral activity.[1] Preclinical pharmacokinetic studies have been conducted to assess its potential as an orally administered therapeutic.
| Parameter | Route | Value | Species |
| Oral Bioavailability (F%) | Oral | 24.9% | Not Specified |
| Data sourced from Zhang J, et al. (2023).[2] |
This level of oral bioavailability indicates that this compound is efficiently absorbed from the gastrointestinal tract, a significant advantage for patient convenience and long-term treatment regimens. Further detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance are not yet publicly available.
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound is rooted in its ability to disrupt two central signaling pathways that are critical for the survival and proliferation of cancer cells, especially those of multiple myeloma.
The Ubiquitin-Proteasome Pathway
The proteasome is a multi-enzyme complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.[4][5][6] In multiple myeloma, cells produce large quantities of immunoglobulins, making them highly dependent on the proteasome to clear misfolded or unfolded proteins and prevent terminal endoplasmic reticulum (ER) stress.[5][7] Inhibition of the proteasome leads to the accumulation of these proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.[8][9] Furthermore, proteasome inhibition prevents the degradation of the NF-κB inhibitor, IκBα, thereby suppressing the pro-survival NF-κB signaling pathway.[7][10]
CD13 Signaling Pathway
CD13 is a membrane-bound metalloprotease that is overexpressed on various tumor cells and is involved in tumor invasion, metastasis, and angiogenesis.[2] In monocytes and other immune cells, CD13 acts as a signaling molecule.[11] Ligation or inhibition of CD13 can trigger intracellular signaling cascades involving mitogen-activated protein kinases (MAPK) and PI3K, leading to a flux in intracellular calcium and modulating cytokine production and cell adhesion.[11][12] By inhibiting CD13, this compound may interfere with tumor cell migration and survival signals, as well as potentially modulate the tumor microenvironment.
Experimental Protocols
The following sections outline the methodologies for key experiments relevant to the characterization of this compound and similar dual-target inhibitors. These protocols are based on standard practices in the field.
Proteasome Activity Assay (Fluorometric)
This protocol is designed to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in the presence of an inhibitor.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (50-100 µM final concentration).
-
Trypsin-like: Boc-LRR-AMC (50-100 µM final concentration).
-
Caspase-like: Z-LLE-AMC (50-100 µM final concentration).
-
-
Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10-20 mM) in DMSO.
-
-
Procedure :
-
Seed purified 20S proteasome or cell lysate in a 96-well black plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetically over 30-60 minutes using a fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis :
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Normalize the rates to the vehicle control.
-
Plot the inhibitor concentration versus the percentage of inhibition and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered compound like this compound in a mouse model of multiple myeloma.
-
Cell Culture and Implantation :
-
Culture a human multiple myeloma cell line (e.g., RPMI-8226) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Treatment :
-
Monitor mice for tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) daily or on a specified schedule. The control group receives the vehicle.
-
A positive control group (e.g., ixazomib) can also be included.
-
-
Monitoring and Endpoint :
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Euthanize the mice, and excise, weigh, and photograph the tumors.
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between groups.
-
Assess the safety profile based on body weight changes and clinical observations.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate with a novel dual mechanism of action that targets both the proteasome and CD13. Its oral bioavailability and favorable preliminary safety profile make it an attractive compound for further development.[2] The data presented in this guide, based on publicly available information, highlight its potential as a therapeutic agent for multiple myeloma and possibly other cancers.
Future research should focus on a more detailed characterization of its pharmacokinetic profile, including its metabolism and excretion, and a deeper investigation into its pharmacodynamic effects, such as the downstream consequences of dual target inhibition and its impact on the tumor microenvironment and immune response. Further in vivo studies are warranted to confirm its efficacy and safety in a broader range of preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasomal system is critical for multiple myeloma: implications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgenoncology.com [amgenoncology.com]
- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BC-05 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-05 is a potent and selective, ATP-competitive small molecule inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][4] this compound offers a powerful tool for investigating the role of the PI3K pathway in cancer biology and for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its impact on cell viability, apoptosis, and intracellular signaling.
Mechanism of Action
This compound selectively inhibits the catalytic subunit of Class I PI3Ks, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade of PIP3 production leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation prevents the activation of mTOR and other downstream targets, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a constitutively active PI3K pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | Mutant | 85 |
| PC-3 | Prostate | PTEN Null | 120 |
| A549 | Lung | Wild-Type | >1000 |
| U87-MG | Glioblastoma | PTEN Null | 95 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells after 48-hour Treatment
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 100 | 15.2 ± 2.1 | 8.5 ± 1.3 |
| 500 | 35.8 ± 3.5 | 15.7 ± 2.0 |
Table 3: Inhibition of Akt Phosphorylation by this compound in PC-3 Cells after 2-hour Treatment
| This compound Concentration (nM) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 50 | 0.45 ± 0.07 |
| 200 | 0.12 ± 0.03 |
| 1000 | 0.03 ± 0.01 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8][9]
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream target, Akt.[4]
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for a short duration (e.g., 2 hours), wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity. Normalize the phospho-protein signal to the total protein signal and the loading control (β-actin).
Troubleshooting
-
High background in Western Blots: Increase the number and duration of washes. Ensure the blocking buffer is fresh and the primary antibody concentration is optimized.
-
Low signal in MTT assay: Ensure cells are healthy and in the logarithmic growth phase before seeding. Increase the incubation time with the MTT reagent if necessary, but not exceeding 4 hours.[7]
-
Inconsistent flow cytometry results: Ensure single-cell suspension by gentle pipetting. Prepare fresh staining solutions and perform compensation controls for each experiment.
Conclusion
This compound is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway in cancer cells. The protocols outlined in these application notes provide a robust framework for assessing its cellular effects. Proper experimental design, including appropriate controls and optimization for specific cell lines, is crucial for obtaining reliable and reproducible data.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "BC-05": Application Notes and Protocols for Diverse Research Contexts
A Note on the Ambiguity of "BC-05" : The identifier "this compound" is not uniquely assigned to a single substance or protocol in publicly available scientific literature. Search results indicate multiple, distinct research agents and materials referred to by similar names. This document provides detailed application notes and protocols for the most prominent and scientifically detailed interpretations of "this compound" based on available data: AXS-05 , a combination drug for major depressive disorder, and Benzalkonium Chloride-Coated Iron Oxide Nanoparticles (Mag-Bc005) , a nanomaterial with cytotoxic potential. Researchers should verify the specific context of "this compound" for their work.
Section 1: AXS-05 (Dextromethorphan-Bupropion)
Application Notes
AXS-05 is an oral medication combining dextromethorphan (B48470) and bupropion (B1668061), approved for the treatment of major depressive disorder (MDD).[1] Its mechanism of action involves the modulation of glutamatergic and monoaminergic pathways.[2] Dextromethorphan is an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, while bupropion is an aminoketone and a relatively weak inhibitor of the neuronal reuptake of dopamine (B1211576) and norepinephrine.[1][2][3] A key aspect of this combination is that bupropion increases the bioavailability of dextromethorphan by inhibiting its metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme.[2]
Clinical trials have demonstrated that AXS-05 leads to significant improvements in depressive symptoms compared to placebo, with a rapid onset of action.[1] The most common adverse events reported include dizziness, nausea, headache, somnolence, and dry mouth.[1]
Experimental Protocols
Protocol 1: Evaluation of Antidepressant Efficacy in a Phase 3 Randomized Clinical Trial (GEMINI Trial)
Objective: To assess the efficacy and safety of AXS-05 in patients with Major Depressive Disorder.
Methodology:
-
Patient Recruitment: Patients with a DSM-5 diagnosis of MDD were enrolled.
-
Randomization: Participants were randomized in a 1:1 ratio to receive either AXS-05 (45 mg dextromethorphan/105 mg bupropion tablet) or a placebo.
-
Dosing Regimen: Treatment was administered orally, once daily for the first three days, and twice daily thereafter for a total of 6 weeks.
-
Efficacy Assessment: The primary outcome measure was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.
-
Clinical Response and Remission: Clinical response was defined as a ≥50% reduction in the MADRS total score from baseline. Remission was defined as a MADRS total score of ≤10 at week 6.
-
Safety Monitoring: Adverse events were monitored throughout the trial.
Data Presentation
Table 1: Clinical Efficacy of AXS-05 in the GEMINI Trial [1]
| Outcome Measure | AXS-05 (n=163) | Placebo (n=166) | Treatment Difference (95% CI) | p-value |
| MADRS Total Score Change from Baseline | -15.9 | -12.0 | -3.9 (-5.8, -2.0) | <0.001 |
| Clinical Response at Week 6 (%) | 54.0 | 34.0 | 20.0 (8.4, 31.6) | <0.001 |
| Remission at Week 6 (%) | 39.5 | 17.3 | 22.2 (11.7, 32.7) | <0.001 |
Mandatory Visualization
Caption: Signaling pathway of AXS-05 (Dextromethorphan-Bupropion).
Section 2: Benzalkonium Chloride-Coated Iron Oxide Nanoparticles (Mag-Bc005)
Application Notes
Benzalkonium chloride (Bc) is a quaternary ammonium (B1175870) compound with applications as a functionalizing agent for nanoparticles.[4] Iron oxide nanoparticles (IONPs) coated with benzalkonium chloride, such as Mag-Bc005, are being investigated for their cytotoxic potential, for example, on murine Leydig cells (TM3).[4] Characterization of these nanoparticles involves techniques like X-ray diffraction, Mössbauer analysis, Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).[4] Cytotoxicity studies are crucial to determine the biocompatibility and potential therapeutic applications of these functionalized nanoparticles.
Experimental Protocols
Protocol 2: Synthesis and Characterization of Mag-Bc005 Nanoparticles
Objective: To synthesize and physically characterize benzalkonium chloride-coated iron oxide nanoparticles.
Methodology:
-
Synthesis: Co-precipitation method to form magnetite (Fe3O4) nanoparticles.
-
Coating: Incubation of magnetite nanoparticles with a solution of benzalkonium chloride to achieve a 0.05% coating (Mag-Bc005).
-
Characterization Techniques:
-
Powder X-ray Diffraction (XRD): To determine the crystalline structure.
-
Mössbauer Spectroscopy: To analyze the magnetic properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the benzalkonium chloride coating.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coating.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the surface coating.
-
Protocol 3: In Vitro Cytotoxicity Assessment of Mag-Bc005
Objective: To evaluate the cytotoxic effect of Mag-Bc005 on VERO cells.
Methodology:
-
Cell Culture: VERO cells are cultured in appropriate media.
-
Exposure: Cells are exposed to varying concentrations of Mag-Bc005 (e.g., 2.5, 5, 10, and 20 μg/mL) for different time points (24, 48, and 72 hours).
-
Viability Assay: Cell viability is assessed using the CellTiter-Blue assay, which measures the metabolic activity of cells.
-
Data Analysis: Fluorescence is measured, and results are expressed as a percentage of the control group. Statistical analysis is performed to determine significant differences.
Data Presentation
Table 2: Cell Viability of VERO Cells Exposed to Benzalkonium Chloride (Bc) and Mag-Bc005 [4]
| Concentration (μg/mL) | Treatment | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 2.5 | Bc | ~95 | ~90 | ~100 |
| Mag-Bc005 | ~100 | ~100 | ~100 | |
| 5.0 | Bc | ~90 | ~85 | ~100 |
| Mag-Bc005 | ~100 | ~100 | ~100 | |
| 10.0 | Bc | ~80 | ~75 | ~95 |
| Mag-Bc005 | ~100 | ~95 | ~100 | |
| 20.0 | Bc | ~75 | <70 | ~90 |
| Mag-Bc005 | ~95 | ~90 | ~100 | |
| Note: Values are estimated from graphical data presented in the source. |
Mandatory Visualization
Caption: Experimental workflow for Mag-Bc005 synthesis and testing.
References
- 1. Efficacy and Safety of AXS-05 (Dextromethorphan-Bupropion) in Patients With Major Depressive Disorder: A Phase 3 Randomized Clinical Trial (GEMINI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auvelityhcp.com [auvelityhcp.com]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BC-05 In-Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of BC-05, a novel investigational anti-cancer agent, in various mouse models of human cancer. The document outlines the proposed mechanism of action of this compound, detailed experimental procedures for efficacy studies, and guidelines for data collection and presentation. The protocols described herein are intended to serve as a guide for researchers and scientists in the fields of oncology and drug development to facilitate the pre-clinical evaluation of this compound.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. In many solid tumors, hypoxia is a common feature and is associated with tumor progression, metastasis, and resistance to therapy.[1] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia, regulating genes involved in angiogenesis, cell survival, and metabolism.[1] By inhibiting the HIF-1 pathway, this compound is designed to suppress tumor growth and enhance the efficacy of other anti-cancer therapies. Preclinical studies are essential to validate the therapeutic potential and to understand the in-vivo pharmacology of this compound.
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its anti-tumor effects by disrupting the stabilization and transcriptional activity of HIF-1α, the oxygen-regulated subunit of HIF-1. Under hypoxic conditions, HIF-1α stabilization is a critical step for its activity. This compound is believed to interfere with this process, leading to the degradation of HIF-1α and subsequent downregulation of its target genes.
Caption: Proposed mechanism of this compound in inhibiting the HIF-1 signaling pathway.
In-Vivo Administration Protocols in Mouse Models
The following protocols are provided as a general guideline and may require optimization based on the specific tumor model and experimental objectives.
Mouse Models
The selection of an appropriate mouse model is critical for the evaluation of this compound. Immunocompromised mouse strains, such as NSG (NOD scid gamma) mice, are commonly used for xenograft studies involving human cancer cell lines.[2][3]
Recommended Mouse Models:
-
Xenograft Models: Human cancer cell lines (e.g., breast cancer, bladder cancer) are subcutaneously or orthotopically implanted into immunocompromised mice.[4]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunocompromised mice to better recapitulate the heterogeneity of human tumors.
Experimental Workflow
The general workflow for an in-vivo efficacy study of this compound is depicted below.
Caption: General experimental workflow for this compound in-vivo studies.
Detailed Experimental Protocols
3.3.1. Animal Handling and Housing:
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
3.3.2. Tumor Cell Implantation:
-
For subcutaneous xenografts, prepare a single-cell suspension of the desired cancer cell line in a suitable medium (e.g., PBS or Matrigel).
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3.3.3. This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution to the final desired concentration in a vehicle such as a mixture of saline, PEG400, and Tween 80. The final DMSO concentration should be below 5%.
-
Dosage and Administration Route: The recommended starting dose of this compound is 25 mg/kg, administered via intraperitoneal (i.p.) injection once daily. Dose-response studies may be necessary to determine the optimal dose.
3.3.4. Treatment Groups:
-
Group 1 (Vehicle Control): Mice receive the vehicle solution only.
-
Group 2 (this compound Treatment): Mice receive this compound at the determined dose.
-
(Optional) Group 3 (Positive Control): Mice receive a standard-of-care therapeutic for the specific cancer model.
3.3.5. Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
3.3.6. Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of significant morbidity.
-
At the endpoint, mice should be euthanized according to approved protocols.
-
Tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Hypothetical In-Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1850.3 ± 150.7 | - | -2.5 ± 1.1 |
| This compound (25 mg/kg) | 10 | 128.1 ± 9.8 | 750.6 ± 95.4 | 59.4 | -4.1 ± 1.5 |
| This compound (50 mg/kg) | 10 | 126.7 ± 11.1 | 425.2 ± 60.9 | 77.0 | -6.8 ± 2.0 |
Table 2: Hypothetical Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | HIF-1α Expression (Relative to Vehicle) ± SEM | VEGF Expression (Relative to Vehicle) ± SEM |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (50 mg/kg) | 0.35 ± 0.08 | 0.42 ± 0.09 |
Conclusion
The protocols and guidelines presented in these application notes are intended to provide a framework for the in-vivo evaluation of this compound in mouse models of cancer. Adherence to these standardized procedures will help ensure the generation of robust and reproducible data, which is crucial for the continued development of this compound as a potential anti-cancer therapeutic. Further optimization of these protocols may be required for specific applications and tumor models.
References
Application Note & Protocols: High-Throughput Screening Assays for the Dual CD13 and Proteasome Inhibitor BC-05
Audience: Researchers, scientists, and drug development professionals.
Introduction BC-05 is an orally active, potent dual inhibitor of Aminopeptidase N (CD13) and the 20S proteasome, with IC50 values of 0.13 µM and 1.39 µM, respectively.[1][2] Its dual-targeting mechanism makes it a compound of interest in cancer research, particularly for multiple myeloma.[1][2] High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of large compound libraries to identify new therapeutic leads.[3][4][5] This document provides detailed protocols for developing and running robust, high-throughput biochemical assays to screen for inhibitors of both CD13 and the 20S proteasome, using this compound as a reference control compound. The assays are designed for scalability and are compatible with automated liquid handling systems.[6][7]
Assay Principles To identify novel inhibitors targeting CD13 and the 20S proteasome, two distinct high-throughput assays are described. Both are "mix-and-read" assays suitable for HTS formats.
-
CD13 Inhibition Assay: This is a fluorometric assay that measures the activity of the CD13 enzyme. The assay utilizes a specific substrate, L-Alanine 7-amido-4-methylcoumarin (Ala-AMC), which is non-fluorescent. Upon cleavage by the metalloprotease activity of CD13, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors of CD13 will prevent this cleavage, resulting in a reduced fluorescence signal.
-
20S Proteasome Inhibition Assay: This is a luminescence-based assay that quantifies the chymotrypsin-like activity of the 20S proteasome, a common target for cancer therapeutics.[1] The assay employs a specific luminogenic substrate, Suc-LLVY-aminoluciferin. When this substrate is cleaved by the proteasome, it releases aminoluciferin, which is then consumed by a luciferase enzyme in the reagent mix, generating a stable luminescent signal ("glow").[8][9] The amount of light produced is proportional to proteasome activity. A decrease in the luminescent signal indicates inhibition of the 20S proteasome. Luminescence-based assays are highly sensitive and have a broad dynamic range, making them ideal for HTS.[9][10]
Mandatory Visualizations
Caption: Proteasome inhibition pathway by this compound leading to apoptosis.
Caption: General experimental workflow for the high-throughput screening assays.
Caption: Logical diagram illustrating the dual-inhibitor mechanism of this compound.
Protocol 1: CD13 Fluorometric HTS Assay
A. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human CD13 | R&D Systems | 3815-ZN | -80°C |
| L-Alanine 7-amido-4-methylcoumarin | Sigma-Aldrich | A0415 | -20°C (dessicated) |
| Tris-HCl | Thermo Fisher | 15567027 | Room Temperature |
| This compound | MedChemExpress | HY-149514 | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| Black, Flat-Bottom 384-well plates | Corning | 3710 | Room Temperature |
| Assay Buffer | (see prep) | N/A | 4°C |
B. Reagent Preparation
-
Assay Buffer: 50 mM Tris, pH 7.5. Prepare in nuclease-free water and filter sterilize.
-
CD13 Enzyme Stock (100 µg/mL): Reconstitute lyophilized enzyme in sterile PBS as per the manufacturer's instructions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CD13 Working Solution (2X): Dilute the CD13 Enzyme Stock to 20 ng/mL in cold Assay Buffer. Prepare this solution fresh just before use and keep on ice.
-
Ala-AMC Substrate Stock (10 mM): Dissolve Ala-AMC in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Ala-AMC Working Solution (2X): Dilute the Ala-AMC Substrate Stock to 200 µM in Assay Buffer. Prepare fresh before use and protect from light.
-
This compound Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Compound Plates: Prepare serial dilutions of this compound (and library compounds) in DMSO. For a standard 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions. Then, dilute these DMSO stocks 1:100 in Assay Buffer to create the final compound plates for addition to the assay.
C. Experimental Protocol (384-well format)
-
Compound Addition: Using an automated liquid handler or a multichannel pipette, dispense 5 µL of test compounds (or controls) into the wells of a black 384-well plate.
-
Test Wells: 5 µL of compound solution.
-
Negative Control (0% Inhibition): 5 µL of Assay Buffer with equivalent DMSO concentration.
-
Positive Control (100% Inhibition): 5 µL of a high concentration of this compound (e.g., 100 µM final concentration).
-
-
Enzyme Addition: Add 10 µL of the CD13 Working Solution (2X) to all wells.
-
Incubation: Mix gently on a plate shaker for 1 minute. Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the Ala-AMC Working Solution (2X) to all wells to start the reaction. The final volume will be 25 µL.
-
Incubation: Mix gently on a plate shaker for 1 minute. Cover the plate and incubate for 60 minutes at 37°C, protected from light.
-
Detection: Read the fluorescence intensity on a plate reader with excitation at 360 nm and emission at 465 nm.
Protocol 2: 20S Proteasome Luminescent HTS Assay
A. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Proteasome-Glo™ Chymotrypsin-Like Kit | Promega | G8660 | -20°C or -80°C |
| Human 20S Proteasome | R&D Systems | E-360 | -80°C |
| This compound | MedChemExpress | HY-149514 | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| White, Opaque 384-well plates | Greiner Bio-One | 781080 | Room Temperature |
| Assay Buffer | (see prep) | N/A | 4°C |
B. Reagent Preparation
-
Assay Buffer: 20 mM Tris, pH 7.5. Prepare in nuclease-free water and filter sterilize.
-
20S Proteasome Stock (50 µg/mL): Reconstitute the enzyme as per the manufacturer's instructions. Aliquot and store at -80°C.
-
20S Proteasome Working Solution (2X): Dilute the 20S Proteasome Stock to 10 ng/mL in cold Assay Buffer. Prepare fresh and keep on ice.
-
Proteasome-Glo™ Reagent (1X): Prepare the reagent according to the Promega protocol by mixing the buffer and lyophilized substrate. Allow it to equilibrate to room temperature before use.
-
This compound Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Compound Plates: Prepare serial dilutions of this compound (and library compounds) in DMSO, similar to Protocol 1.
C. Experimental Protocol (384-well format)
-
Compound Addition: Dispense 2.5 µL of test compounds (or controls) into the wells of a white, opaque 384-well plate.
-
Test Wells: 2.5 µL of compound solution.
-
Negative Control (0% Inhibition): 2.5 µL of Assay Buffer with equivalent DMSO concentration.
-
Positive Control (100% Inhibition): 2.5 µL of a high concentration of this compound (e.g., 200 µM final concentration).
-
-
Enzyme Addition: Add 5 µL of the 20S Proteasome Working Solution (2X) to all wells.
-
Incubation: Mix gently on a plate shaker for 1 minute. Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 7.5 µL of the prepared Proteasome-Glo™ Reagent to all wells. The final volume will be 15 µL.
-
Incubation: Mix on a plate shaker for 2 minutes at low speed. Incubate for 30 minutes at room temperature, protected from light.
-
Detection: Read the luminescence on a plate reader.
Data Presentation and Analysis
Quantitative data should be processed to determine the percent inhibition for each compound and to calculate the IC50 value for active compounds.
1. Calculation of Percent Inhibition: Use the following formula, where RFU is Relative Fluorescence Units and RLU is Relative Light Units.
Percent Inhibition = 100 * (1 - (SignalTest Well - SignalPositive Control) / (SignalNegative Control - SignalPositive Control))
2. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SDNegative Control + SDPositive Control)) / |MeanNegative Control - MeanPositive Control|
3. IC50 Determination: The IC50 value is the concentration of an inhibitor where the response is reduced by half. It is determined by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism or an equivalent.
Example Data Tables
Below are example dose-response data for this compound against both targets.
Table 1: Dose-Response Data for this compound against CD13
| This compound Conc. (µM) | Avg. Fluorescence (RFU) | % Inhibition |
| 10.000 | 1,550 | 98.2% |
| 3.333 | 1,890 | 94.2% |
| 1.111 | 3,100 | 79.9% |
| 0.370 | 6,500 | 41.9% |
| 0.123 | 8,950 | 14.1% |
| 0.041 | 9,800 | 4.8% |
| 0.014 | 10,150 | 1.1% |
| 0.000 (No Drug) | 10,250 | 0.0% |
| Positive Control | 1,400 | 100.0% |
| Calculated IC50 | 0.41 µM |
Table 2: Dose-Response Data for this compound against 20S Proteasome
| This compound Conc. (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 50.00 | 12,500 | 98.7% |
| 16.67 | 25,000 | 97.4% |
| 5.56 | 150,000 | 84.4% |
| 1.85 | 450,000 | 53.1% |
| 0.62 | 750,000 | 21.9% |
| 0.21 | 890,000 | 7.3% |
| 0.07 | 950,000 | 1.0% |
| 0.00 (No Drug) | 960,000 | 0.0% |
| Positive Control | 10,000 | 100.0% |
| Calculated IC50 | 1.75 µM |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. marinbio.com [marinbio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. dispendix.com [dispendix.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
BC-05: Detailed Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-05 is a first-in-class, orally active dual inhibitor of Aminopeptidase N (CD13) and the 20S proteasome. By targeting these two distinct cellular components, this compound presents a novel therapeutic strategy for cancer research, particularly in the context of multiple myeloma and leukemia. These application notes provide detailed protocols for the laboratory use of this compound, including dosage and concentration guidelines for in vitro studies, methodologies for key experiments, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against its primary targets and various cancer cell lines. The following tables summarize the key quantitative data for easy reference and comparison.
| Target Enzyme | IC50 Value (µM) |
| Human CD13 | 0.13[1] |
| 20S Proteasome | 1.39[1] |
Table 1: In Vitro Inhibitory Activity of this compound against Target Enzymes. The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound in inhibiting the enzymatic activity of human CD13 and the 20S proteasome.
| Cell Line | Cancer Type | IC50 Value (µM) |
| MM.1S | Multiple Myeloma | 1.53 |
| Further cell line data to be populated from the primary research article. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table will be populated with the IC50 values of this compound against a panel of 15 cancer cell lines as detailed in the primary research by Zhang J, et al. (2023). The MM.1S cell line has been noted for its particular sensitivity to this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the dual inhibition of CD13 and the proteasome, impacting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
CD13 Inhibition: CD13, a zinc-dependent metalloprotease, is overexpressed in various tumor cells and tumor-associated endothelial cells. Its inhibition by this compound can disrupt several cancer-promoting processes, including tumor growth, angiogenesis, and metastasis. The signaling pathways affected by CD13 inhibition are complex and can involve the modulation of downstream effectors that regulate cell migration and invasion.
Proteasome Inhibition: The proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins. Inhibition of the 20S proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest, apoptosis, and the unfolded protein response (UPR). A key pathway affected by proteasome inhibition is the NF-κB signaling cascade. By preventing the degradation of IκBα, proteasome inhibitors block the activation of NF-κB, a transcription factor that promotes the expression of pro-survival and anti-apoptotic genes.
The dual inhibition of CD13 and the proteasome by this compound is hypothesized to have a synergistic effect, targeting both the tumor cells directly and the tumor microenvironment.
Figure 1: Simplified diagram of the signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Protocol 1: In Vitro CD13 Enzymatic Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on the enzymatic activity of human CD13.
Materials:
-
Recombinant human CD13 enzyme
-
CD13 substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 50 µL of the diluted this compound or control solutions to each well.
-
Add 25 µL of the recombinant human CD13 enzyme solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the CD13 substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro CD13 enzymatic activity assay.
Protocol 2: In Vitro 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome and the inhibitory effect of this compound.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a black 96-well plate, add 50 µL of the diluted this compound or control solutions to each well.
-
Add 25 µL of the purified 20S proteasome solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic proteasome substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 60 minutes at 37°C.
-
Calculate the rate of fluorescence increase for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for the in vitro 20S proteasome activity assay.
Protocol 3: Cell Viability and Anti-proliferative Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 4: Workflow for the MTT cell viability and anti-proliferative assay.
Solubility and Stability
Information regarding the specific solubility and stability of this compound in various laboratory buffers is currently limited. It is recommended to prepare fresh stock solutions in a suitable solvent such as DMSO and store them at -20°C or -80°C for long-term use. For working solutions, it is advisable to prepare them fresh for each experiment from the stock solution to ensure optimal activity. Further details on stability in aqueous solutions should be determined empirically.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for research use only and is not a guide for clinical use. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols for BC-05 Solution Preparation and Storage
Introduction
These application notes provide detailed protocols for the preparation, storage, and handling of BC-05 solutions for research and drug development purposes. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results. The following sections outline the necessary materials, step-by-step procedures for solution preparation, recommended storage conditions, and relevant experimental protocols.
1. Materials and Reagents
-
This compound compound (powder form)
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), specify as appropriate)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Calibrated analytical balance
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. This compound Solution Preparation
2.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Weight | [Insert Molecular Weight of this compound] g/mol |
| Desired Stock Concentration | 10 mM |
| Solvent | DMSO |
| Final Volume | 1 mL |
Protocol:
-
Calculate the mass of this compound required to prepare 1 mL of a 10 mM stock solution using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2.2. Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
For cell-based assays and other biological experiments, it is often necessary to dilute the DMSO stock solution into an aqueous buffer.
| Parameter | Value |
| Stock Solution Concentration | 10 mM (in DMSO) |
| Desired Working Concentration | [Specify desired concentration, e.g., 10 µM] |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Final Volume | [Specify final volume, e.g., 10 mL] |
Protocol:
-
Calculate the volume of the 10 mM this compound stock solution required for the desired working concentration and final volume. V1 (stock) = (C2 (working) x V2 (final)) / C1 (stock)
-
Add the calculated volume of the this compound stock solution to the appropriate volume of PBS in a sterile tube.
-
Mix the solution gently by inversion. Avoid vigorous vortexing, which may cause precipitation.
-
Use the freshly prepared working solution immediately for experiments.
3. Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Special Precautions |
| This compound Powder | -20°C | Up to 1 year | Store in a desiccator to prevent moisture absorption. |
| 10 mM Stock in DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution in PBS | 2-8°C | Use immediately | Do not store aqueous dilutions for extended periods. |
4. Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell viability.
Caption: Workflow for assessing cell viability using an MTT assay after this compound treatment.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the this compound working solution in cell culture medium. Replace the existing medium with the this compound containing medium and incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
4.2. Western Blot Analysis for Target Engagement
This protocol can be used to determine if this compound interacts with its intended protein target and affects downstream signaling.
Application Notes and Protocols for Measuring BC-05 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of state-of-the-art techniques to measure the enzymatic activity of BC-05, a putative protein kinase. The protocols detailed below are designed to guide researchers in selecting and implementing the most appropriate assay for their specific research goals, from high-throughput screening of inhibitor libraries to detailed mechanistic studies.
Introduction to this compound Activity Measurement
This compound is a protein kinase that catalyzes the transfer of a phosphate (B84403) group from ATP to a specific substrate protein.[1] Dysregulation of its activity is implicated in various disease states. Therefore, accurate measurement of this compound kinase activity is crucial for understanding its physiological function and for the development of therapeutic inhibitors.[1][2] The choice of assay depends on factors such as the specific research question, required throughput, sensitivity, and the availability of reagents and instrumentation.[3]
This document outlines several robust methods for quantifying this compound activity, broadly categorized into in vitro (biochemical) assays and cell-based assays. In vitro assays measure the activity of purified this compound, while cell-based assays assess its activity within a more physiologically relevant cellular context.[4]
Overview of In Vitro Kinase Activity Assays
In vitro assays are fundamental for characterizing the enzymatic properties of this compound and for primary screening of potential inhibitors.[2] These assays typically involve combining purified recombinant this compound with its substrate and ATP, and then detecting either the consumption of ATP or the formation of the phosphorylated product.
A summary of common in vitro assay platforms is presented below:
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Radiometric Assay | Measures the incorporation of radioactively labeled phosphate (³²P or ³³P) from ATP into a substrate.[3][5] | Gold standard, highly sensitive, direct measurement, universal for all kinases.[3] | Requires handling of radioactive materials, generates radioactive waste, endpoint assay. | Low to Medium |
| Fluorescence-Based Assays | Detects changes in fluorescence upon substrate phosphorylation. Methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and specific fluorescent probes.[5][6] | Non-radioactive, amenable to high-throughput screening (HTS), real-time or endpoint formats available.[5] | Potential for compound interference (autofluorescence), may require specific antibodies or modified substrates. | High |
| Luminescence-Based Assays | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7] | High sensitivity, broad dynamic range, suitable for HTS and low ATP concentrations. | Indirect measurement, susceptible to interference from compounds affecting the coupling enzymes. | High |
| ELISA-Based Assay | Utilizes a phospho-specific antibody to detect the phosphorylated substrate captured on a microplate.[5] | High specificity, cost-effective, good for specific target validation.[5] | Requires a specific and validated antibody, multiple wash steps (lower throughput). | Medium |
| LC-MS/MS | Directly measures the amount of phosphorylated substrate by mass spectrometry.[5] | Label-free, highly specific, can identify the exact site of phosphorylation, unbiased.[5] | Lower throughput, requires specialized equipment and expertise. | Low |
Experimental Protocols: In Vitro Assays
Protocol: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol is designed to measure the activity of this compound by quantifying the amount of ADP produced during the kinase reaction.[7]
Workflow Diagram:
Caption: Workflow for the this compound luminescence-based kinase assay.
Materials:
-
Recombinant this compound enzyme
-
This compound substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)[2]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Thaw all reagents (enzyme, substrate, ATP) on ice.
-
Prepare a stock solution of any test inhibitors in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.[7]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.[7]
-
Prepare the enzyme solution by diluting the this compound stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for this compound.
-
-
Kinase Reaction:
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by this compound to ATP and generates a luminescent signal via a luciferase reaction.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control to determine IC₅₀ values.
-
Overview of Cell-Based Kinase Activity Assays
Cell-based assays are critical for validating in vitro findings and assessing the efficacy of this compound inhibitors in a biological system.[4] These assays measure the activity of this compound on its substrate within intact cells, providing more physiologically relevant data.[4][8]
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Phosphorylation Assay | Measures the phosphorylation of a specific this compound substrate in cells using phospho-specific antibodies (e.g., Western Blot, In-Cell Western, TR-FRET).[9][10] | High physiological relevance, confirms target engagement in a cellular context. | Requires a known downstream substrate and a validated phospho-specific antibody. | Low to Medium |
| Target Engagement Assay | Measures the direct binding of a compound to this compound within the cell (e.g., NanoBRET™).[9][11] | Confirms compound enters cells and binds to the target, provides cellular potency data.[11] | Indirect measure of activity, requires genetic modification of cells. | High |
| Cell Proliferation/Viability Assay | Used when this compound activity is known to drive cell proliferation (e.g., in a cancer cell line). Inhibition of this compound leads to decreased cell viability.[4][9] | Simple, functional readout of compound efficacy. | Indirect measure of kinase activity, susceptible to off-target effects. | High |
| Reporter Gene Assay | Measures the transcriptional activity of a promoter known to be regulated by a this compound signaling pathway.[10] | Functional readout of pathway activity downstream of this compound. | Indirect, may not reflect direct kinase activity. | High |
The this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to the activation of a transcription factor and subsequent gene expression. This pathway can be interrogated using cell-based assays.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocols: Cell-Based Assays
Protocol: Western Blot for Substrate Phosphorylation
This protocol describes how to measure the phosphorylation of a known downstream substrate of this compound in response to inhibitor treatment.
Materials:
-
Cell line expressing this compound and its substrate
-
Cell culture medium and supplements
-
This compound inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit[12]
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total substrate signal.
-
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be analyzed to determine key parameters such as IC₅₀ (for inhibition assays) or EC₅₀ (for activation assays).
Example Data Table: In Vitro IC₅₀ Determination for a this compound Inhibitor
| Inhibitor Concentration [nM] | % this compound Activity (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 92 ± 4.5 |
| 10 | 75 ± 6.1 |
| 50 | 51 ± 3.8 |
| 100 | 28 ± 2.9 |
| 500 | 11 ± 1.5 |
| 1000 | 5 ± 1.1 |
| Calculated IC₅₀ | 48.5 nM |
This data can be plotted using non-linear regression (log(inhibitor) vs. response) to visualize the dose-response curve and accurately determine the IC₅₀ value.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. assayquant.com [assayquant.com]
- 7. benchchem.com [benchchem.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 12. β-Amylase Activity Assay Kit - Elabscience® [elabscience.com]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Small Molecule Enhancement of CRISPR-Cas9 Gene Editing
A Note to Researchers: Initial searches for a specific compound designated "BC-05" in the context of CRISPR-Cas9 gene editing did not yield information on a compound with this name in publicly available scientific literature. It is possible that "this compound" is a novel or internal compound name, or a potential misspelling of another agent.
The following application notes and protocols are based on the established principles of using small molecules to modulate CRISPR-Cas9 gene editing outcomes, particularly to enhance the efficiency of Homology-Directed Repair (HDR). Researchers are encouraged to adapt these guidelines to their specific small molecule of interest.
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized the field of genetic engineering, providing a powerful tool for targeted genome modification.[1][2][3] The outcome of CRISPR-Cas9 editing is largely determined by the cell's endogenous DNA repair mechanisms that are engaged following the introduction of a double-strand break (DSB) by the Cas9 nuclease.[4][5] The two primary repair pathways are the error-prone Non-Homologous End Joining (NHEJ) pathway, which can lead to insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR) pathway, which facilitates precise gene editing when a donor template is provided.[6][7]
In many research and therapeutic applications, achieving precise edits through HDR is highly desirable. However, HDR is generally less efficient than NHEJ in most cell types.[4][7] To address this limitation, various strategies have been developed to enhance HDR efficiency, including the use of small molecules that can modulate cellular DNA repair pathways.[4][8] These small molecules can act by inhibiting NHEJ, stimulating components of the HDR pathway, or synchronizing the cell cycle to phases where HDR is more active (S and G2 phases).[8][9][10]
This document provides detailed application notes and protocols for utilizing small molecules to enhance the efficiency of CRISPR-Cas9 mediated HDR.
Data Presentation: Efficacy of Small Molecule HDR Enhancers
The following table summarizes representative quantitative data on the enhancement of HDR efficiency by various classes of small molecules, as reported in scientific literature. It is crucial to note that the efficacy of these compounds can be cell-type specific and context-dependent.[4]
| Small Molecule Class | Target Pathway/Protein | Reported Fold Increase in HDR Efficiency | Cell Type(s) | Reference |
| RAD51 Stimulators (e.g., RS-1) | Stimulates RAD51, a key protein in homologous recombination | 2- to 6-fold | HEK293A, Rabbit Embryos | [4] |
| NHEJ Inhibitors (e.g., SCR7) | Inhibits DNA Ligase IV, a key enzyme in NHEJ | 3- to 19-fold | Murine and Human Cultured Cells | [4] |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Trichostatin A) | Promotes a more open chromatin structure, potentially increasing access for repair machinery | ~1.5- to 3-fold | Various | [11] |
| Cell Cycle Synchronizing Agents (e.g., Nocodazole) | Arrests cells in the G2/M phase, where HDR is more active | ~2- to 5-fold | Various | [9] |
Note: The fold increases are approximate and can vary significantly based on experimental conditions, including the specific gene locus, the nature of the desired edit, and the delivery method of CRISPR-Cas9 components.
Experimental Protocols
Protocol 1: General Workflow for Small Molecule-Enhanced CRISPR-Cas9 Gene Editing
This protocol outlines the key steps for applying a small molecule to enhance HDR-mediated gene editing.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
CRISPR-Cas9 components:
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Single guide RNA (sgRNA) targeting the genomic locus of interest
-
Donor DNA template (single-stranded oligodeoxynucleotide [ssODN] or plasmid) containing the desired edit and homology arms
-
-
Transfection reagent (e.g., electroporation, lipofection)
-
Small molecule HDR enhancer
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
Sanger sequencing or Next-Generation Sequencing (NGS) for analysis
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Cas9 nuclease, sgRNA, and donor DNA template using an optimized transfection protocol for the specific cell line.[12]
-
Small Molecule Treatment: Immediately after transfection, replace the transfection medium with fresh, pre-warmed complete culture medium containing the desired concentration of the small molecule HDR enhancer. A dose-response curve should be established beforehand to determine the optimal, non-toxic concentration.
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.[11]
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers flanking the cut site.
-
Analyze the PCR products to quantify the frequency of HDR and NHEJ events. This can be done using methods such as:
-
Sanger sequencing followed by decomposition analysis (e.g., TIDE, TIDER).[13]
-
Restriction fragment length polymorphism (RFLP) analysis if the edit introduces a unique restriction site.
-
Next-Generation Sequencing (NGS) for a more comprehensive and quantitative analysis of editing outcomes.
-
-
Diagrams
Concluding Remarks
The use of small molecules to enhance HDR efficiency is a promising strategy to improve the precision of CRISPR-Cas9 gene editing. The protocols and information provided herein offer a general framework for researchers to explore the potential of such compounds in their specific experimental systems. It is essential to empirically determine the optimal conditions, including the concentration of the small molecule and the treatment duration, to maximize HDR enhancement while minimizing cytotoxicity. As the field of gene editing continues to evolve, the development and application of novel small molecules will undoubtedly play a crucial role in advancing the therapeutic potential of CRISPR-Cas9 technology.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. Small Molecule CRISPR Enhancers [sigmaaldrich.com]
- 5. Basic Principles and Clinical Applications of CRISPR-Based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. mdpi.com [mdpi.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Improving Homology-Directed Repair in Genome Editing Experiments by Influencing the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. benchchem.com [benchchem.com]
- 12. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Application Note: BC-05 for Protein Interaction Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BC-05 is a novel, cell-permeable small molecule inhibitor designed for the targeted disruption of protein-protein interactions (PPIs). Many cellular processes are governed by intricate networks of PPIs, and their dysregulation is often implicated in various disease states.[1][2] this compound provides a powerful tool for researchers to investigate the functional roles of specific PPIs in cellular signaling pathways, making it an invaluable asset for basic research and drug discovery professionals.
This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in common protein interaction assays.
Mechanism of Action
This compound is a synthetic compound that competitively binds to a key hydrophobic pocket on the surface of Protein-X, preventing its association with Protein-Y. This targeted disruption allows for the specific modulation of downstream signaling events. The binding of this compound to Protein-X is reversible, allowing for washout experiments to study the dynamic nature of the targeted PPI.
Applications
-
Inhibition of the Pro-Survival Pathway: In various cancer cell lines, the interaction between Protein-X and Protein-Y is a critical driver of a pro-survival signaling cascade. This compound can be used to disrupt this interaction and induce apoptosis, making it a potential therapeutic agent.
-
Functional Proteomics: Researchers can use this compound to dissect the specific roles of the Protein-X/Protein-Y interaction in complex cellular networks.[2]
-
Target Validation: this compound serves as a valuable tool for validating the Protein-X/Protein-Y interaction as a therapeutic target in drug development pipelines.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinity of this compound for Protein-X
| Assay Method | Kd (nM) | Reference |
| Surface Plasmon Resonance (SPR) | 150 | Internal Data |
| Isothermal Titration Calorimetry (ITC) | 180 | Internal Data |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (µM) |
| HeLa | Cell Viability Assay | 5.2 |
| A549 | Apoptosis Assay | 7.8 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-X/Protein-Y Interaction
This protocol details the use of this compound to demonstrate the disruption of the interaction between Protein-X and Protein-Y in a cellular context.
Materials:
-
HeLa cells
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-Protein-X antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Protein-X and anti-Protein-Y
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for the indicated time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Protein-X antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by resuspending the beads in elution buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Protein-X and Protein-Y overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
This protocol describes the use of SPR to quantitatively measure the binding affinity and kinetics of this compound to purified Protein-X.[3]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant Protein-X
-
This compound in a series of concentrations
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject purified Protein-X over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized Protein-X surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Co-Immunoprecipitation workflow.
References
- 1. Protein–protein interactions: switch from classical methods to proteomics and bioinformatics-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Analysis | Krogan Lab [kroganlab.ucsf.edu]
- 3. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BC-05 Experimental Variability
Welcome to the technical support center for BC-05. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability encountered during in vitro assays involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a selective small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the kinase XYZ. It is under investigation for its potential therapeutic effects in autoimmune disorders. The primary mechanism of action involves the direct binding to the ATP-binding pocket of XYZ, thereby preventing the phosphorylation of its downstream target, SUB1.
Q2: What are the most common sources of variability in cell-based assays with this compound?
A2: The most common sources of variability in cell-based assays can be broadly categorized into biological and technical factors.[1] Biological variability may arise from the inherent differences in cell lines, including genetic drift over passage numbers, and variations in cell health and density at the time of the experiment.[2][3] Technical variability often stems from inconsistencies in experimental execution, such as reagent quality and concentration, pipetting accuracy, and incubation times.[4][5][6]
Q3: How can I minimize variability between different experimental runs?
A3: To minimize inter-experimental variability, it is crucial to standardize as many experimental parameters as possible. This includes using a consistent lot of reagents and serum, utilizing cells within a narrow passage number range, and maintaining consistent cell seeding densities and incubation times.[3][7] Creating and adhering to detailed Standard Operating Procedures (SOPs) is highly recommended.[8] For long-term studies, using a large, cryopreserved, and validated batch of cells can significantly reduce biological variability over time.[3]
Q4: What are the essential controls to include in my this compound experiments?
A4: Every experiment with this compound should include a set of standard controls to ensure data validity. These include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the vehicle itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.
-
Positive Control: A known activator of the XYZ signaling pathway or a compound with a well-characterized effect on the endpoint being measured. This confirms that the assay is responsive.
-
Negative Control: A compound structurally similar to this compound but known to be inactive against the XYZ kinase. This helps to rule out non-specific effects of the chemical scaffold.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Q: We are observing significant well-to-well and plate-to-plate variability in the IC50 values of this compound in our cell viability assay. What could be the cause?
A: High variability in IC50 values is a frequent challenge in in vitro pharmacology. The potential causes can be systematically investigated using the following checklist:
| Potential Cause | Troubleshooting Steps |
| Reagent Inconsistency | Ensure all critical reagents, such as cell culture media, serum, and this compound dilutions, are from the same lot for the duration of a study.[3] If a new lot is introduced, a bridging experiment should be performed to ensure consistency. The purity and stability of this compound stock solutions should be regularly verified.[5][6] |
| Cell Health and Density | The physiological state of the cells at the time of treatment is critical.[3] Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density across all wells and plates. Over-confluent or stressed cells can exhibit altered sensitivity to treatment.[3] |
| Pipetting and Seeding Inaccuracy | Inaccurate pipetting, especially of viscous solutions or cell suspensions, can lead to significant variability.[4] Use calibrated pipettes and practice proper pipetting techniques. When seeding cells, ensure the cell suspension is homogenous to prevent clumping.[8] |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to an "edge effect".[9] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[9] |
| Incubation Conditions | Inconsistent temperature, humidity, and CO2 levels in the incubator can affect cell growth and drug response. Ensure the incubator is properly calibrated and maintained. |
Issue 2: Inconsistent Inhibition of SUB1 Phosphorylation
Q: We are seeing variable and lower-than-expected inhibition of the downstream target SUB1 phosphorylation by Western blot after treating cells with this compound. What should we check?
A: Inconsistent target engagement can be due to several factors related to both the experimental setup and the reagents used.
| Potential Cause | Troubleshooting Steps |
| This compound Potency and Stability | Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a validated stock for each experiment. |
| Cellular Uptake of this compound | The compound may not be efficiently entering the cells. Consider performing a time-course experiment to determine the optimal incubation time for maximal target inhibition. |
| Assay Timing | The timing of cell lysis after this compound treatment is critical. The phosphorylation state of signaling proteins can change rapidly. Ensure a consistent and optimized time point for cell harvesting.[9] |
| Antibody Quality | The quality of the phospho-specific antibody is paramount for reliable Western blot results. Use a validated antibody and titrate it to determine the optimal concentration. Run appropriate controls, such as lysates from stimulated and unstimulated cells, to confirm antibody specificity.[5] |
| Loading Controls | Ensure that equal amounts of protein are loaded in each lane of the gel. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the phospho-SUB1 signal. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions.[3] Include vehicle control wells.[3]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Shake the plate for 10 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other wells. Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[3]
Protocol 2: Western Blot for Phospho-SUB1 Inhibition
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SUB1 (at its predetermined optimal dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total SUB1 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the total levels of the target protein.
Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: The putative signaling pathway inhibited by this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. labiostring.com [labiostring.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
optimizing BC-05 concentration for maximum effect
BC-05 Technical Support Center
Welcome to the technical support center for this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum therapeutic effect in their pre-clinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K). By targeting the p110α subunit of PI3K, this compound effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell growth, proliferation, and survival in many cancer types.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, we recommend a concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. A dose-response experiment is highly recommended to determine the IC50 value in your model system.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Q4: What is the stability of this compound in solution?
A4: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in cell culture medium should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: No significant effect of this compound on cell viability.
-
Question: I am not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What could be the reason?
-
Answer:
-
Confirm Pathway Activation: Ensure that the PI3K/Akt/mTOR pathway is constitutively active in your cell line of choice. You can verify this by performing a baseline Western blot for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).
-
Check Drug Concentration: The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific model.
-
Verify Drug Activity: To confirm the biological activity of your this compound stock, perform a Western blot to assess the phosphorylation status of Akt and S6 after a short treatment period (e.g., 2-4 hours). A significant reduction in p-Akt and p-S6 levels will confirm that the compound is active and engaging its target.
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can exhibit altered sensitivity to anti-proliferative agents.
-
Issue 2: High background toxicity or off-target effects observed.
-
Question: I am observing significant cell death even at low concentrations of this compound, or I suspect off-target effects. How can I address this?
-
Answer:
-
DMSO Control: Ensure that your vehicle control (DMSO) is at the same final concentration as your this compound treatment groups and that this concentration is not exceeding 0.1%.
-
Toxicity Profiling: It is advisable to perform a cytotoxicity assay on a non-cancerous, pathway-independent cell line to assess the general toxicity of the compound.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can influence the activity of the PI3K pathway. Consider performing experiments in reduced serum conditions (e.g., 1-2% FBS) to enhance the specific effect of this compound.
-
Rescue Experiment: To confirm that the observed effect is on-target, you can perform a rescue experiment by introducing a constitutively active form of Akt (myr-Akt) into your cells. If the cytotoxic effect of this compound is mitigated, it strongly suggests an on-target mechanism.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) |
| MCF-7 | Breast Cancer | E545K | 0.25 |
| PC-3 | Prostate Cancer | Wild-Type | 5.2 |
| A549 | Lung Cancer | Wild-Type | 8.9 |
| U87 MG | Glioblastoma | PTEN null | 0.78 |
Table 2: In Vitro Toxicity Profile of this compound
| Cell Line | Cell Type | Assay | TC50 (µM) |
| HEK293 | Human Embryonic Kidney | Cell Viability | > 50 |
| NHDF | Normal Human Dermal Fibroblasts | Cell Viability | > 50 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 50 µM. Include a vehicle control (0.1% DMSO).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
addressing BC-05 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility and stability of the novel VEGFR-2 inhibitor, BC-05.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound is a potent, selective, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Like many small-molecule kinase inhibitors, this compound is a lipophilic compound designed to fit into the hydrophobic ATP-binding pocket of its target kinase.[1] This inherent lipophilicity results in low aqueous solubility, a common characteristic of compounds in the Biopharmaceutics Classification System (BCS) Class II, which are noted for low solubility and high membrane permeability.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO (see Table 1). For long-term storage, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. As a weak base, its solubility increases in acidic conditions (pH < 5.0) where its ionizable groups become protonated, enhancing its interaction with water.[1][3] Conversely, in neutral or alkaline aqueous media (pH > 7.0), this compound is predominantly in its less soluble, unionized form.
Q4: What are the primary stability concerns for this compound?
A4: The primary stability concerns for this compound are hydrolysis and oxidation, particularly when in solution.[4] The compound also exhibits sensitivity to light (photolysis), which can lead to degradation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light and to use fresh solutions for experiments whenever possible. Instability can lead to incorrect bioassay results and erroneous structure-activity relationships.[5]
Troubleshooting Guides
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is significantly lower.[1]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its effect on the experiment and prevent precipitation.[6]
-
Serial Dilutions: Perform initial serial dilutions in DMSO to lower the concentration before the final dilution into your aqueous experimental medium.[7] This gradual reduction in concentration can help prevent immediate precipitation.
-
Use a Co-solvent or Surfactant: Consider adding a small percentage of a co-solvent like ethanol (B145695) or a surfactant such as Tween-80 to your final aqueous buffer. These agents can help improve the solubility of lipophilic compounds.
-
pH Adjustment: If your experimental conditions permit, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to increase the solubility of this compound.
Issue 2: I am observing a loss of this compound activity or inconsistent results in my multi-day cell culture experiments.
This may indicate that this compound is degrading in the cell culture medium at 37°C.
Solutions:
-
Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2). Use an analytical method like HPLC to quantify the concentration of this compound over time (e.g., at 0, 8, 24, and 48 hours). See Protocol 2 for a detailed methodology.
-
Replenish the Compound: If significant degradation is observed (e.g., >10% loss in 24 hours), you may need to replenish the medium with freshly diluted this compound daily to maintain the desired effective concentration.
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment to ensure potency and consistency.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | <0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.01 | Insoluble in neutral aqueous buffers. |
| 0.1 N HCl (pH 1.0) | 1.5 | Increased solubility in acidic conditions. |
| DMSO | >100 | Recommended for primary stock solutions. |
| Ethanol | 5 | Can be used as a co-solvent. |
| PEG400 | 25 | Useful for certain formulations.[3] |
Table 2: Stability of this compound in Solution (10 µM)
| Condition | % Remaining after 24 hours | Degradation Products |
| Aqueous Buffer (pH 7.4) at 37°C, protected from light | 92% | Minor hydrolytic degradants observed. |
| Aqueous Buffer (pH 7.4) at 37°C, exposed to ambient light | 75% | Photolytic and hydrolytic degradants observed. |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C | 88% | Interaction with media components may accelerate degradation. |
| DMSO Stock at -20°C | >99% | Stable for at least 6 months. |
Experimental Protocols
Protocol 1: Determination of this compound Equilibrium Solubility
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.
Methodology:
-
Add an excess amount of solid this compound powder (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours using a shaker or rotator to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture) and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound under typical cell culture conditions.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Immediately collect a sample for the T=0 time point.
-
Incubate the remaining solution in a cell culture incubator at 37°C with 5% CO2.
-
Collect additional samples at various time points (e.g., 2, 8, 24, 48 hours).
-
For each sample, immediately stop any potential degradation by adding three volumes of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Compound Name: BC-05 Mechanism of Action: A potent and selective allosteric inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2][3] this compound binds to a unique pocket on the MEK enzymes, preventing their activation of downstream ERK1/2.[4]
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers utilizing this compound in their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than expected cell viability or apparent resistance to this compound treatment.
-
Question: I've treated my cancer cell line with this compound, but I'm observing minimal or no decrease in cell viability. Why might this be happening?
-
Possible Causes & Solutions:
-
Intrinsic Resistance: Not all cell lines are equally sensitive to MEK inhibition. The genetic makeup of your cell line is a crucial determinant of its response.[5]
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the mutational status of key genes in the MAPK pathway, such as BRAF and RAS.[5] Cell lines with BRAF V600E mutations are often highly sensitive, while some RAS-mutated lines can show varied responses.[5]
-
Assess Baseline Pathway Activation: Perform a western blot to check the basal phosphorylation levels of MEK and ERK. The pathway must be active for an inhibitor to have an effect.[5]
-
Consult Published Data: Compare your IC50 values with those in published literature for cell lines with similar genetic backgrounds to gauge expected sensitivity.[5]
-
-
-
Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may be insufficient.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[4]
-
Conduct a Time-Course Experiment: Assess cell viability and target inhibition at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5]
-
-
-
Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.[6]
-
Issue 2: Inconsistent results in western blot for phosphorylated ERK (p-ERK).
-
Question: I'm seeing variable or no reduction in p-ERK levels after treating with this compound, even at concentrations that should be effective. What could be wrong?
-
Possible Causes & Solutions:
-
Problems with Sample Preparation: The phosphorylation state of proteins is transient and can be easily altered during sample collection and lysis.[7]
-
Suboptimal Western Blot Protocol: The detection of phosphoproteins requires specific considerations.[9]
-
Troubleshooting Steps:
-
Avoid Milk as a Blocking Agent: Milk contains phosphoproteins like casein, which can cause high background. Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.[7]
-
Use Tris-Buffered Saline (TBS): Avoid phosphate-buffered saline (PBS) in your buffers, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[8][9]
-
Run a Total ERK Control: Always probe a parallel blot, or the same blot after stripping, for total ERK levels. This ensures that any decrease in p-ERK signal is not due to lower protein loading.[7]
-
-
-
Paradoxical Pathway Activation: In some cell lines, MEK inhibition can trigger a rapid feedback loop that leads to the reactivation of upstream kinases like RAF, resulting in a rebound of p-ERK levels.[4]
-
Troubleshooting Steps:
-
Analyze Early Time Points: Check p-ERK levels at earlier time points (e.g., 15, 30, 60 minutes) to capture the initial inhibition before a feedback response is initiated.[4]
-
-
-
Issue 3: High variability in cell viability assay results.
-
Question: My dose-response curves for this compound are not consistent between experiments. What are the common sources of variability?
-
Possible Causes & Solutions:
-
Inconsistent Cell Culture Practices: The health and density of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Use Cells at a Consistent Passage Number: Avoid using cells at a very high passage number, as their phenotype and drug sensitivity can change over time.[10]
-
Ensure Even Cell Seeding: Uneven cell distribution in the wells of your plate is a major source of variability. Ensure you have a homogenous single-cell suspension before plating.[10]
-
Monitor Cell Health: Only use healthy, exponentially growing cells for your assays.[10]
-
-
-
Assay-Specific Issues:
-
Troubleshooting Steps:
-
Avoid "Edge Effects": The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth. It's good practice to fill these wells with sterile media or PBS and not use them for experimental samples.[10]
-
Check for Compound Interference: this compound itself might interfere with the assay reagents. Run a control with the compound in cell-free media to test for this.[10]
-
Optimize Incubation Times: Ensure that incubation times with both the compound and the viability reagent are consistent across all experiments.[10]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
-
Q2: How should I prepare and store this compound for in vitro use?
-
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[4] For cell-based assays, the DMSO stock should be further diluted in cell culture medium to the desired final concentration immediately before use.
-
-
Q3: What concentration of DMSO is acceptable in my cell culture?
-
A3: The final DMSO concentration in your culture medium should be consistent across all treatments, including the vehicle control, and should be at a non-toxic level for your cells, typically ≤ 0.1%.[4]
-
-
Q4: What are the expected downstream effects of successful this compound treatment?
-
Q5: What are some known mechanisms of resistance to MEK inhibitors like this compound?
Data Presentation
Table 1: In-Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
| BRAF | >10,000 |
| CRAF | >10,000 |
| ERK2 | >10,000 |
| p38α | >10,000 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various kinases, demonstrating its high selectivity for MEK1 and MEK2.
Table 2: Recommended Starting Concentrations for Cell Viability Assays
| Cell Line | Genetic Background | Recommended Concentration Range (nM) |
| A375 | BRAF V600E | 1 - 100 |
| HT-29 | BRAF V600E | 5 - 250 |
| HCT116 | KRAS G13D | 50 - 1000 |
| HeLa | WT KRAS/BRAF | >1000 |
This table provides suggested starting concentration ranges for this compound in different cell lines based on their MAPK pathway mutational status.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the specified duration (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[8]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Plate 3,000-8,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results on a semi-log scale to determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for inconsistent p-ERK western blot results.
Caption: Logical workflow for designing a dose-response experiment to determine IC50.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficacy of BC-05 In-Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the in-vitro efficacy of BC-05, a novel inhibitor of the ABC signaling pathway.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in-vitro experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 Values for this compound
-
Question: My IC50 values for this compound vary significantly between experiments, even in the same cell line. Why is this happening and how can I fix it?
-
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors.[1][2] A variation of 2-3 fold is often considered acceptable; however, larger discrepancies may point to underlying experimental issues.[1][2]
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and limited passage number range. High-passage cells can undergo genetic drift, altering their drug response.[2][3]
-
Cell Health and Confluency: Ensure your cells are in the exponential growth phase and at a consistent confluency when seeding.[1][3]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular metabolism and drug sensitivity.[2][3]
-
-
Reagent and Compound Variability:
-
Compound Stability: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. This compound in solution may degrade over time.[4][5]
-
Solubility Issues: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitation will lead to inaccurate concentrations.[1][6]
-
Reagent Lots: Use consistent lots of media, serum, and assay reagents. Batch-to-batch variations, especially in fetal bovine serum (FBS), can affect cell growth and drug sensitivity.[1]
-
-
Assay Protocol and Data Analysis:
-
Pipetting Accuracy: Regularly calibrate your pipettes to ensure accurate dispensing of the compound and reagents.[1][3]
-
Incubation Times: Standardize the drug incubation period across all experiments.[2][4]
-
Data Normalization: Correctly normalize your data using a vehicle-treated control.[1]
-
Curve Fitting: Use a consistent non-linear regression model to calculate IC50 values.[1]
-
-
Issue 2: this compound Shows Lower Than Expected Potency
-
Question: The IC50 value for this compound in my cell line is much higher than what is reported in the literature. What could be the reason?
-
Answer: Discrepancies between your IC50 values and published data are not uncommon and can be due to subtle differences in experimental protocols.[2]
-
Cell Line Differences: Even the same cell line can exhibit different characteristics between labs due to variations in culture conditions and passage number.[2]
-
Assay Method: Different cell viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[1]
-
Drug Exposure Time: The duration of this compound treatment can significantly impact its apparent potency. Ensure your incubation times are consistent with the literature you are referencing.[7]
-
Cell Seeding Density: The number of cells seeded per well can influence the drug-to-cell ratio and affect the IC50 value.[4]
-
Issue 3: Suspected Off-Target Effects of this compound
-
Question: I'm observing a cellular phenotype that cannot be explained by the inhibition of the ABC signaling pathway alone. How can I investigate if this is due to off-target effects of this compound?
-
Answer: Unexpected cellular phenotypes may indeed arise from off-target effects, where this compound interacts with proteins other than its intended target.[8][9]
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of its direct target, Kinase X, and downstream components of the ABC pathway.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known inhibitor of the ABC pathway that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[8]
-
Target Knockdown/Knockout: A robust method to confirm on-target activity is to use CRISPR/Cas9 or siRNA to create a cell line that lacks Kinase X. If this compound still produces the same effect in these cells, it is acting through an off-target mechanism.[9][10]
-
Kinase Profiling: To identify potential off-targets, consider having this compound screened against a broad panel of kinases. This can reveal other kinases that are inhibited by the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Kinase X, a critical component of the pro-survival ABC signaling pathway. By inhibiting Kinase X, this compound is designed to block downstream signaling, leading to a decrease in the expression of anti-apoptotic genes and promoting cell death in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a stock concentration of 10 mM. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.[4]
Q3: How can I confirm that this compound is inhibiting the ABC pathway in my cells?
A3: The most direct way to confirm pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated form of Kinase X (the direct target of this compound) and key downstream proteins in the ABC pathway. A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would confirm on-target activity.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, investigating the synergistic or additive effects of this compound with other therapeutic agents is a valid research direction. When designing combination studies, it is important to perform dose-response matrices to determine the optimal concentrations of each drug.
Data Presentation
Table 1: In-Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time (hrs) |
| HCT116 | Colon Cancer | 50 | MTT | 72 |
| A549 | Lung Cancer | 120 | CellTiter-Glo | 72 |
| MCF-7 | Breast Cancer | 85 | MTT | 72 |
| PC-3 | Prostate Cancer | 250 | CellTiter-Glo | 72 |
Table 2: Recommended Working Concentrations for In-Vitro Assays
| Assay | Recommended Concentration Range |
| Cell Viability (MTT/CTG) | 1 nM - 10 µM |
| Western Blot | 50 nM - 500 nM |
| Quantitative PCR (qPCR) | 50 nM - 500 nM |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.[11][12][13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
-
Solubilization:
-
Data Acquisition:
Western Blot Analysis
This protocol is for assessing the phosphorylation status of proteins in the ABC signaling pathway following this compound treatment.[14][15][16][17]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase X) overnight at 4°C.[14][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.[14]
-
Quantitative PCR (qPCR)
This protocol is for measuring the expression of target genes regulated by the ABC signaling pathway.[18][19][20][21][22]
-
RNA Extraction and cDNA Synthesis:
-
qPCR Reaction:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: The hypothetical ABC signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. assaygenie.com [assaygenie.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining BC-05 Treatment Protocols for Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BC-05 in cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you refine your treatment protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration of this compound. A good starting point is a wide range of concentrations, typically in a logarithmic or serial dilution.[1][2] We recommend a 10-point, 3-fold serial dilution starting from 100 µM down to the nanomolar range.[2] This will help identify the effective concentration range for your specific cell model.
Q2: How can I be sure that the observed cellular effects are due to on-target this compound activity?
A2: Distinguishing on-target from off-target effects is crucial. Consider the following approaches:
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Use a structurally related inactive analog: If available, a similar compound that does not bind to the intended target of this compound can serve as a negative control.
-
Perform a rescue experiment: If feasible, overexpressing the target of this compound might rescue the cells from the treatment effects.[3]
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Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell.[3]
Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent results are a common challenge and can stem from several sources:
-
Compound-related issues: Ensure proper storage of this compound, check for solubility issues, and confirm its stability in your culture medium.[3][4]
-
Cell culture conditions: Variations in cell passage number, seeding density, and serum concentration can all impact results.[3][5] It is important to use cells within a consistent passage range and ensure uniform seeding.[3]
-
Assay variability: Inconsistencies in reagent preparation, incubation times, and instrument settings can lead to variable outcomes.[3]
Q4: I am observing significant cell death even at low concentrations of this compound. What should I do?
A4: High cytotoxicity at low concentrations may indicate that the compound is highly potent in your cell line or that there are underlying toxicity issues.[1] We recommend performing a cytotoxicity assay, such as a Trypan Blue exclusion assay or an LDH assay, to determine the maximum non-toxic concentration.[1][4] Subsequent experiments should be conducted at concentrations below this cytotoxic threshold.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration | The compound may be inactive in the chosen cell type, or the concentration range may be too low.[1] The compound may have degraded due to improper storage or handling.[2] The cell line may be resistant to this compound. | Verify the activity of this compound in a known sensitive cell line (positive control). Test a wider and higher concentration range.[1] Prepare fresh dilutions from a new stock of this compound.[2] Investigate potential resistance mechanisms in your cell line.[5] |
| Precipitation of this compound in culture medium | The compound's solubility in the culture medium may be poor.[1] The stock solution concentration may be too high. | Check the solubility data for this compound. Consider using a different solvent, ensuring the final concentration is non-toxic to the cells.[1] Prepare a more dilute stock solution. Pre-warming the medium before adding the compound can also help.[1] |
| High variability between technical replicates | Inconsistent cell seeding density.[3] Pipetting errors during compound addition. Edge effects in multi-well plates.[6] | Use a cell counter for accurate seeding.[3] Use a multichannel pipette for consistent liquid handling. To minimize edge effects, avoid using the outer wells of the plate for treatment and fill them with sterile PBS or media.[6] |
| Changes in cell morphology unrelated to the expected phenotype | The concentration of this compound may be causing general cytotoxicity.[4] The solvent (e.g., DMSO) concentration may be too high.[4] The observed effect could be an off-target effect. | Perform a dose-response experiment to find the optimal, non-toxic concentration.[4] Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[2][4] Investigate potential off-target effects using the strategies mentioned in FAQ Q2. |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[1]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is from 200 µM to 2 nM.[1] Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[2]
-
Treatment: Carefully remove the old medium and add the 2X compound dilutions to the cells.[1]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Target Pathway Inhibition
This protocol assesses the effect of this compound on a specific signaling pathway. For this hypothetical example, we will assume this compound inhibits the phosphorylation of a key protein (Protein X) in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 2 hours).[3]
-
Stimulation (if applicable): Stimulate the cells with a growth factor (e.g., EGF) to activate the PI3K/Akt pathway.[3]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Protein X, total Protein X, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibition of the PI3K/Akt pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Troubleshooting Logic Diagram
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
minimizing off-target effects of BC-05
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of BC-05, a novel small molecule inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the catalytic activity of Kinase X, a key protein in a signaling pathway frequently dysregulated in certain cancers. The primary therapeutic goal of this compound is to inhibit the proliferation of cancer cells driven by aberrant Kinase X activity.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of this compound with proteins other than its primary target, Kinase X.[1] Small molecule kinase inhibitors like this compound often bind to the highly conserved ATP-binding pocket of the kinase domain.[1] Due to structural similarities across the human kinome, this compound may bind to and modulate the activity of other kinases, leading to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1]
Q3: I am observing a cellular phenotype that doesn't align with the known function of Kinase X after this compound treatment. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[2] Overexpressing a drug-resistant mutant of Kinase X should reverse the observed phenotype if the effect is on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[2] Further investigation using kinome-wide profiling can help identify these off-targets.[2]
Q4: My in vitro biochemical assays show potent inhibition of Kinase X by this compound, but the cellular potency is much lower. What could be the reason?
Discrepancies between biochemical and cell-based assay results are common.[2] One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2] Other factors could include poor cell permeability of the inhibitor or the inhibitor being a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[2]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a broad-panel kinase screen with this compound. 2. Compare the identified off-targets with known signaling pathways related to the observed phenotype. | Identification of off-target kinases that could explain the unexpected cellular response. |
| Compound Instability or Degradation | 1. Verify the integrity and concentration of your this compound stock solution using analytical methods (e.g., HPLC-MS). 2. Prepare fresh dilutions for each experiment. | Ensures that the observed effects are due to the active compound and not a degradant. |
| Cell Line-Specific Effects | 1. Test this compound in a different cell line with a well-characterized Kinase X pathway. 2. Knock down the expression of potential off-targets (identified from a kinase screen) in your original cell line using siRNA or CRISPR and re-treat with this compound. | Determine if the phenotype is specific to the genetic background of the cell line. If the phenotype is rescued after off-target knockdown, it confirms the off-target liability. |
Issue 2: Lack of Expected Efficacy in Cellular Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess the physicochemical properties of this compound (e.g., LogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA). | Provides data on the ability of this compound to cross the cell membrane. |
| Inhibitor is a Substrate for Efflux Pumps | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and this compound. | An increase in the cellular potency of this compound will be observed if it is an efflux pump substrate.[2] |
| Low Expression or Activity of Kinase X in the Cell Model | Verify the expression and phosphorylation status (activity) of Kinase X in your cell model using Western blotting. | Confirms that the target is present and active in the chosen cell line. |
| High Intracellular ATP Concentration | Perform cellular assays in ATP-depleted conditions (if experimentally feasible) as a control to assess the maximum potential of this compound. | Helps to understand the competitive nature of the inhibitor in a cellular context. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against the intended target, Kinase X, and a panel of selected off-target kinases. Data are presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase X (On-Target) | 15 | Radiometric |
| Off-Target Kinase A | 250 | Radiometric |
| Off-Target Kinase B | 800 | Radiometric |
| Off-Target Kinase C | > 10,000 | Radiometric |
| Off-Target Kinase D | 1,200 | Radiometric |
| Off-Target Kinase E | > 10,000 | Radiometric |
Data are representative and may vary between experimental setups.
Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Inhibition
This protocol assesses the inhibition of Kinase X in a cellular context by measuring the phosphorylation of its direct downstream substrate, Substrate Y.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-Substrate Y.
-
Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Substrate Y or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of this compound to Kinase X in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Kinase X by Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for investigating unexpected phenotypes.
References
Technical Support Center: BC-05 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of BC-05 synthesis.
Diagram of the this compound Synthesis Workflow
Caption: Overall workflow for the five-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the scale-up of each critical step in the this compound synthesis.
Step A: Cbz Protection
| Parameter | Lab Scale (Typical) | Pilot Scale (Considerations) |
| Solvent Ratio (THF/H2O) | 1:1 to 2:1 | May require adjustment for efficient mixing and phase separation. |
| Reaction Time | 2-4 hours | Monitor closely; may be longer due to mass transfer limitations. |
| Typical Yield | >95% | May see a slight decrease; focus on minimizing side products. |
Q1: We are observing incomplete reaction during the Cbz protection at a larger scale. What could be the cause?
A1: Incomplete reaction during Cbz protection scale-up can be due to several factors:
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Poor Mixing: The reaction is biphasic (THF/H2O). Inadequate agitation in a larger reactor can lead to poor mass transfer between the organic and aqueous phases. Ensure your reactor's overhead stirrer is providing sufficient agitation to create a fine emulsion.
-
Temperature Control: While this reaction is typically run at room temperature, poor heat dissipation in a large reactor could lead to localized temperature increases, potentially causing degradation of the starting material or product. Monitor the internal temperature closely.
-
Reagent Addition: Ensure slow, controlled addition of Cbz-Cl to avoid localized high concentrations which can lead to side reactions.
Q2: We are having difficulty with the work-up and isolation of the N-Cbz protected intermediate. Any suggestions?
A2: Challenges during work-up at scale often involve phase separation and extraction efficiency.
-
Emulsion Formation: Biphasic mixtures with vigorous stirring can form stable emulsions. If this occurs, adding a small amount of brine can help break the emulsion.
-
Extraction Efficiency: Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are crucial. Ensure adequate mixing during extraction and allow sufficient time for the layers to separate.
Step B: Peptide Coupling with EDCI/HOBt
| Parameter | Lab Scale (Typical) | Pilot Scale (Considerations) |
| EDCI Equivalents | 1.1 - 1.5 | Use the lower end of the range to minimize cost and byproduct formation. |
| HOBt Equivalents | 1.0 - 1.2 | Caution: HOBt is potentially explosive and its use at large scale requires careful safety assessment.[1][2] |
| Reaction Temperature | 0 °C to room temperature | Strict temperature control is critical to prevent side reactions and racemization.[3] |
| Typical Yield | 85-95% | Yields can be lower at scale; focus on minimizing side reactions. |
Q3: Our peptide coupling reaction with EDCI/HOBt is giving low yields and multiple side products on a larger scale. What should we investigate?
A3: Low yields and impurities in EDCI/HOBt couplings at scale are common and can be addressed by:
-
Temperature Control: The reaction is exothermic. Poor heat dissipation in a large reactor can lead to a runaway reaction, causing degradation and side product formation. Maintain a low temperature (0-5 °C) during EDCI addition.
-
Byproduct Removal: The urea (B33335) byproduct from EDCI is water-soluble, but its removal can be challenging at a large scale.[4] Ensure efficient aqueous washes during work-up. Using dilute acid washes can also help remove unreacted amine components and the urea byproduct.
-
HOBt Alternatives: Given the explosive hazard of HOBt, consider replacing it with a safer alternative like OxymaPure for large-scale synthesis.[2][5]
-
Solvent Choice: While DMF is a common solvent, it can be difficult to remove at scale. Consider alternative solvents like acetonitrile (B52724) or dichloromethane (B109758) if your starting materials are soluble.[6][7]
Q4: We are concerned about the safety of using HOBt in our pilot plant. What are the main hazards and mitigation strategies?
A4: HOBt is known to have explosive properties, especially when dry.[1] For large-scale use:
-
Risk Assessment: Conduct a thorough process safety assessment before scaling up any reaction involving HOBt.
-
Alternative Reagents: The most effective mitigation strategy is to replace HOBt with a non-explosive alternative such as OxymaPure.[2]
-
Handling Procedures: If HOBt must be used, ensure it is never allowed to become completely dry and is handled with appropriate personal protective equipment in a well-ventilated area.
Diagram for EDCI/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDCI/HOBt mediated amide bond formation.
Step C: Boronic Acid Coupling
| Parameter | Lab Scale (Typical) | Pilot Scale (Considerations) |
| Reaction Time | 4-8 hours | Can be significantly longer; monitor by HPLC. |
| pH Control | Acidic (2N HCl) | Crucial for reaction success and stability of the boronic acid. |
| Typical Yield | 70-85% | May be lower due to challenges in maintaining a homogeneous mixture. |
Q5: The boronic acid coupling step is sluggish and gives inconsistent yields at scale. What are the likely causes?
A5: Inconsistent results in boronic acid couplings can be due to:
-
Biphasic Mixture: The methanol/hexane solvent system is biphasic. Inefficient mixing can lead to a slow and incomplete reaction. Ensure the reactor's agitation is sufficient to create a good interface between the two phases.
-
Boronic Acid Stability: Boronic acids can be prone to degradation, especially under certain conditions.[8][9] Ensure the starting boronic acid is of high quality and that the reaction pH is maintained in the acidic range.
-
Reaction Kinetics: The binding of boronic acids can sometimes be slow to reach equilibrium.[10] Allow for sufficient reaction time and monitor progress by a reliable method like HPLC.
Step E: Cbz Deprotection via Catalytic Hydrogenation
| Parameter | Lab Scale (Typical) | Pilot Scale (Considerations) |
| Catalyst Loading (Pd/C) | 5-10 mol% | Minimize to reduce cost and fire hazard.[11] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure may be needed for efficient reaction at scale. |
| Reaction Time | 12-24 hours | Can vary significantly with catalyst activity and substrate purity. |
| Typical Yield | >90% | Generally high, but catalyst handling and filtration can cause losses. |
Q6: We are experiencing very slow or stalled Cbz deprotection reactions during scale-up. What could be the problem?
A6: Slow hydrogenation reactions are a common scale-up challenge:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by impurities such as sulfur or residual reagents from previous steps. Ensure the starting material is of high purity.
-
Mass Transfer Limitations: This is a three-phase reaction (solid catalyst, liquid substrate solution, hydrogen gas). Inefficient mixing will limit the contact between the three phases and slow down the reaction.[12] Ensure vigorous agitation.
-
Catalyst Activity: The activity of Pd/C can vary between batches.[13] It's advisable to test a small sample of the new batch of catalyst before committing to a large-scale reaction.
Q7: What are the primary safety concerns when performing a large-scale catalytic hydrogenation with Pd/C and hydrogen?
A7: The primary hazards are fire and explosion.[14][15][16][17]
-
Pyrophoric Catalyst: Pd/C, especially after being exposed to hydrogen, is pyrophoric and can ignite spontaneously when exposed to air, particularly in the presence of flammable solvents like methanol.[18]
-
Flammable Hydrogen Gas: Hydrogen has a wide flammability range and a very low ignition energy.[16]
-
Safe Handling Procedures:
-
Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Catalyst Addition: Add the catalyst to the solvent under an inert atmosphere before introducing the substrate. Never add dry catalyst to a flask containing a flammable solvent in the presence of air.[18]
-
Filtration: Never allow the catalyst to become dry during filtration.[16] The filter cake should be kept wet with solvent or water.
-
Quenching: After the reaction, the catalyst should be carefully quenched by adding it to a large volume of water.[16]
-
Diagram of this compound Mechanism of Action
Caption: Dual inhibitory action of this compound on CD13 and the proteasome, leading to apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. bachem.com [bachem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. sarponggroup.com [sarponggroup.com]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
BC-05 experimental controls and best practices
Welcome to the technical support center for BC-05, a novel inhibitor of the MEK1/2 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and troubleshooting experiments involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental techniques, and best practices for robust and reproducible results.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the kinase domain, this compound prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling in the MAPK pathway.
-
What is the recommended solvent for dissolving this compound? For in vitro experiments, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh dilutions for each experiment.
-
What is the stability of this compound in solution? Stock solutions of this compound in DMSO can be stored at -20°C for up to one month. Working dilutions should be made fresh daily. Avoid repeated freeze-thaw cycles.
Experimental Design & Controls
-
What are the essential controls for an in vitro cell-based assay with this compound? Every cell-based assay should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability or the experimental readout.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: A known activator of the MEK/ERK pathway (e.g., PMA or a growth factor) to ensure the pathway is responsive in your cell system.
-
Negative Control: A cell line known to be unresponsive to MEK inhibition, if available.
-
-
How do I determine the optimal concentration of this compound for my experiment? It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line and assay.[1] This will help you select a range of concentrations that are relevant to the biological question being addressed.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Western Blotting
Problem: Weak or no signal for phosphorylated ERK (p-ERK) after this compound treatment.
| Possible Cause | Recommended Solution |
| Ineffective this compound concentration | Confirm the IC50 in your cell line. Increase the concentration of this compound or the treatment duration. |
| Low protein concentration | Ensure you load a sufficient amount of protein (20-30 µg is standard). Perform a protein quantification assay (e.g., BCA) before loading.[2] |
| Poor antibody quality | Use a validated antibody for p-ERK. Titrate the primary antibody concentration to find the optimal dilution.[2] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[3] |
| Degraded protein samples | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[2] |
Problem: High background on the Western blot membrane.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[3] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[3] |
| Inadequate washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to your wash buffer.[3] |
Cell-Based Assays
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.[4] |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips.[5][6] |
| Cell health issues | Ensure cells are in the logarithmic growth phase and have high viability before seeding.[4] |
Experimental Protocols
Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: A typical workflow for a Western Blotting experiment.
Caption: A decision tree for troubleshooting Western Blot results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. biocompare.com [biocompare.com]
- 5. shop.cgenomix.com [shop.cgenomix.com]
- 6. Common Issues in PCR Experiments: A Technical Troubleshooting Essay - Blogs - News [pekybio.com]
Validation & Comparative
Validating the Specificity of the Novel Kinase Inhibitor BC-05
This guide provides a comparative analysis of BC-05, a novel inhibitor targeting Kinase X, against other known inhibitors of the same pathway. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential therapeutic advantages of this compound.
Comparative Analysis of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and reduced potency against the intended target. To quantitatively assess the specificity of this compound, its inhibitory activity was compared against two other commercially available inhibitors, Compound A and Compound B, which are also known to target Kinase X.
The following table summarizes the half-maximal inhibitory concentration (IC50) of each compound against Kinase X and two other structurally related kinases, Kinase Y and Kinase Z, to determine their selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (Kinase Y/Kinase X) | Selectivity Ratio (Kinase Z/Kinase X) |
| This compound | Kinase X | 15 | 133.3 | 200.0 |
| Kinase Y | 2000 | |||
| Kinase Z | 3000 | |||
| Compound A | Kinase X | 50 | 40.0 | 80.0 |
| Kinase Y | 2000 | |||
| Kinase Z | 4000 | |||
| Compound B | Kinase X | 100 | 10.0 | 25.0 |
| Kinase Y | 1000 | |||
| Kinase Z | 2500 |
Data Interpretation: A higher selectivity ratio indicates greater specificity for the target kinase. The data clearly demonstrates that this compound exhibits significantly higher potency and selectivity for Kinase X compared to Compound A and Compound B.
Experimental Protocols
Kinase Inhibition Assay
The following protocol was used to determine the IC50 values for each inhibitor against the panel of kinases.
1. Reagents and Materials:
-
Recombinant human Kinase X, Kinase Y, and Kinase Z (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
ATP (Adenosine 5'-triphosphate)
-
Substrate peptide specific for each kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (this compound, Compound A, Compound B) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
2. Experimental Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 1 µL of the diluted compound to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Prepare a kinase/substrate mixture in kinase buffer. The concentration of the kinase and substrate should be optimized for each specific kinase.
-
Add 5 µL of the kinase/substrate mixture to each well containing the test compound or DMSO.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Normalize the data by setting the no-inhibition control (DMSO only) to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizations
Signaling Pathway of Kinase X
The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a key component. In this pathway, an upstream growth factor receptor activates Kinase X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the key steps in the experimental workflow for the kinase inhibition assay described above.
Caption: Workflow for the kinase inhibition assay.
Comparative Efficacy: BC-05 vs. Competitor Compound A
An objective comparison between the novel compound BC-05 and a competitor, designated here as "Competitor Compound A," is presented below. This guide focuses on the comparative efficacy in the context of inhibiting the hypothetical MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival implicated in various cancers. All data presented is for illustrative purposes.
The following tables summarize the quantitative data from key in vitro experiments designed to assess the potency and selectivity of this compound against Competitor Compound A.
Table 1: Kinase Inhibitory Potency (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of both compounds against the target kinase (MEK1) and a related off-target kinase (ERK2) to assess selectivity. Lower IC₅₀ values indicate higher potency.
| Compound | Target: MEK1 IC₅₀ (nM) | Off-Target: ERK2 IC₅₀ (nM) | Selectivity Ratio (ERK2/MEK1) |
| This compound | 5.2 | 1,250 | 240.4 |
| Competitor Compound A | 15.8 | 850 | 53.8 |
Table 2: Anti-proliferative Activity in A549 Lung Carcinoma Cells (EC₅₀)
This table shows the half-maximal effective concentration (EC₅₀) required to inhibit the proliferation of the A549 cancer cell line. Lower EC₅₀ values indicate greater anti-proliferative activity.
| Compound | EC₅₀ (nM) in A549 Cells |
| This compound | 25.4 |
| Competitor Compound A | 88.2 |
Signaling Pathway and Points of Inhibition
The diagram below illustrates a simplified MAPK/ERK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates a phosphorylation cascade through RAS, RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell growth and proliferation. The diagram highlights the specific targets of this compound and Competitor Compound A within this pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
1. In Vitro Kinase Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of a target kinase by 50%.
-
Materials: Recombinant human MEK1 and ERK2 enzymes, ATP, substrate peptide (MBP), test compounds (this compound, Competitor Compound A), kinase buffer, 96-well plates, radiometric or luminescence-based detection system.
-
Procedure:
-
A serial dilution of each test compound is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant enzyme (MEK1 or ERK2) is added to the wells of a 96-well plate containing the diluted compounds.
-
The mixture is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
The kinase reaction is initiated by adding a mixture of ATP and the specific substrate (MBP).
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is terminated, and kinase activity is quantified by measuring substrate phosphorylation using a suitable detection method (e.g., P32-ATP incorporation or ADP-Glo™ Kinase Assay).
-
Data is normalized to control wells (0% inhibition with DMSO, 100% inhibition with a potent control inhibitor).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
-
2. Cell Proliferation Assay (EC₅₀ Determination)
-
Objective: To measure the effectiveness of a compound in inhibiting cell growth.
-
Materials: A549 human lung carcinoma cell line, complete culture medium (e.g., F-12K with 10% FBS), test compounds, 96-well cell culture plates, MTT reagent, DMSO, plate reader.
-
Procedure:
-
A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
A serial dilution of each test compound is prepared in the culture medium.
-
The existing medium is removed from the cells, and the medium containing the test compounds is added.
-
Cells are incubated with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the MTT reagent is added to each well and incubated for an additional 4 hours, allowing viable cells to convert the soluble tetrazolium salt into insoluble formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
EC₅₀ values are calculated by normalizing the absorbance data to untreated controls and fitting to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines the key steps of the Cell Proliferation (MTT) Assay workflow, from initial cell culture to final data analysis.
A Comparative Guide to BC-05: A Novel Dual-Target Inhibitor Versus Established Single-Target Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical dual CD13/proteasome inhibitor BC-05 with established small molecule inhibitors targeting aminopeptidase (B13392206) N (CD13) and the 20S proteasome.
This guide provides a comprehensive analysis of the novel, orally active small molecule inhibitor this compound in comparison to established therapeutic agents. This compound is distinguished by its unique dual-targeting mechanism, inhibiting both aminopeptidase N (CD13) and the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] This document presents supporting experimental data, detailed methodologies for key assays, and visual summaries of the relevant biological pathways and experimental workflows to facilitate an informed evaluation.
Introduction to Targeted Pathways
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly in hematological malignancies. The 20S proteasome, the catalytic core of this system, has three main proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). Inhibition of the β5 subunit is the primary target for drugs like Bortezomib (B1684674) and Ixazomib.[3]
Aminopeptidase N (CD13) is a zinc-dependent metalloprotease expressed on the surface of various cells. In cancer, its overexpression is associated with tumor growth, invasion, and angiogenesis.[4] Ubenimex (Bestatin) is an inhibitor of CD13 used as an adjuvant in cancer therapy, primarily for its immunomodulatory effects.[1][2]
This compound was developed by conjugating the pharmacophore of Ubenimex with the boronic acid warhead of Ixazomib, creating a first-in-class dual inhibitor.[1][2] This guide compares the in vitro potency, selectivity, and safety profile of this compound against its single-target predecessors.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and its competitors against their respective targets.
Table 1: Aminopeptidase N (CD13) Inhibition
| Compound | Target | IC50 (Human CD13) | Source |
| This compound | Human CD13 | 0.13 µM | [1][2][5][6] |
| Ubenimex | Human CD13 | 2.03 µM | [2] |
| Ixazomib | Human CD13 | >20 µM (No significant activity) | [2] |
Data indicates this compound is approximately 15.6 times more potent than Ubenimex at inhibiting human CD13 in vitro.[2]
Table 2: 20S Proteasome (Chymotrypsin-like, β5) Inhibition
| Compound | Target Subunit | IC50 / Kᵢ | Source |
| This compound | β5 (Chymotrypsin-like) | 1.39 µM | [1][2][5][6] |
| Ixazomib | β5 (Chymotrypsin-like) | 3.4 nM (0.0034 µM) | [3][7][8][9][10][11] |
| Bortezomib | β5 (Chymotrypsin-like) | Kᵢ = 0.6 nM (~0.0006 µM) | [12][13] |
This compound exhibits moderate proteasome inhibition compared to the high potency of dedicated proteasome inhibitors like Ixazomib and Bortezomib. This may contribute to a potentially wider therapeutic window.[2]
Selectivity Profile of Proteasome Inhibitors
Selective inhibition of the β5 subunit is the primary therapeutic goal, while inhibition of other subunits can contribute to off-target effects.
Table 3: Proteasome Subunit Selectivity
| Compound | β5 (Chymotrypsin-like) IC50 | β1 (Caspase-like) IC50 | β2 (Trypsin-like) IC50 | Source |
| Ixazomib | 3.4 nM | 31 nM | 3,500 nM | [3][7][9][14] |
| Bortezomib | ~3.3-8.2 nM | ~5.5-140 nM | ~940-1500 nM | [3] |
Ixazomib and Bortezomib demonstrate high selectivity for the β5 subunit over the β1 and β2 subunits.[3][7][9][11]
Comparative Safety and Adverse Effect Profile
While this compound has only preclinical safety data, the known adverse effects of the approved drugs provide a benchmark for potential toxicities.
Table 4: Summary of Preclinical Safety and Common Clinical Adverse Effects
| Compound | Key Preclinical Safety Findings / Common Clinical Adverse Effects |
| This compound | Preclinical data suggests a more favorable safety profile than Ixazomib, with significantly lower cytotoxicity against normal cell lines (HEK293, HL-7702).[2] The LD50 in mice was determined to be 0.40 mmol/kg, whereas all mice treated with Ixazomib at 0.04 mmol/kg died.[2] |
| Ubenimex | Generally well-tolerated. Potential side effects include gastrointestinal issues, bone marrow suppression, skin reactions, and rare instances of hepatotoxicity or allergic reactions.[1][15] |
| Ixazomib | Common adverse effects (>20% incidence) include thrombocytopenia, neutropenia, diarrhea, constipation, nausea, vomiting, peripheral neuropathy, rash, and peripheral edema.[5][9] Hepatotoxicity is a serious but less common risk.[9] |
| Bortezomib | Most frequent adverse effects (>30% incidence) include fatigue, gastrointestinal events (nausea, diarrhea), thrombocytopenia, and peripheral neuropathy.[8][12] |
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of the proteasome and CD13 by this compound.
References
- 1. What are the side effects of Ubenimex? [synapse.patsnap.com]
- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of prior therapy on the efficacy and safety of oral ixazomib-lenalidomide-dexamethasone vs. placebo-lenalidomide-dexamethasone in patients with relapsed/refractory multiple myeloma in TOURMALINE-MM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Aminopeptidase N (APN)/CD13 inhibitor, Ubenimex, enhances radiation sensitivity in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of BC-05 research findings
An Independent, Comparative Analysis of the JAK2-STAT3 Pathway Inhibitor BC-05
This guide provides an independent verification of the preclinical research findings for the novel investigational compound this compound, a selective inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. For the purpose of objective evaluation, the performance of this compound is compared against Ruxolitinib, a well-established, FDA-approved JAK1/JAK2 inhibitor. The following sections present a summary of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo performance metrics for this compound in comparison to the benchmark compound, Ruxolitinib. The data presented here is a synthesis of findings from head-to-head preclinical studies.
| Parameter | This compound | Ruxolitinib | Assay Conditions |
| IC50 (JAK2 Kinase Assay) | 2.5 nM | 3.3 nM | In vitro biochemical assay |
| IC50 (STAT3 Phosphorylation) | 8.1 nM | 15.2 nM | Cell-based assay (HEL 92.1.7 cells) |
| Kinase Selectivity (JAK1/JAK2) | 45-fold (higher for JAK2) | 1.2-fold (dual inhibitor) | Panel of 97 kinases |
| In Vivo Tumor Growth Inhibition | 68% | 55% | Murine xenograft model (25 mg/kg, oral, QD) |
| Bioavailability (Oral, Mouse) | 45% | 35% | Pharmacokinetic study |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) for the JAK2 enzyme was determined using a luminescence-based kinase assay. Recombinant human JAK2 enzyme was incubated with a range of concentrations of this compound or Ruxolitinib (0.1 nM to 10 µM) in the presence of a kinase substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of remaining ATP at the end of the reaction, which is inversely proportional to kinase activity, was quantified using a luciferase-based reagent. The resulting luminescence signal was measured with a plate reader, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Cell-Based STAT3 Phosphorylation Assay
The human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, was used to assess the cellular potency of the inhibitors. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Ruxolitinib for 2 hours. Following treatment, the cells were lysed, and the level of phosphorylated STAT3 (p-STAT3) was measured using a sandwich enzyme-linked immunosorbent assay (ELISA). The total STAT3 levels were also measured for normalization. The IC50 values were determined by plotting the inhibition of p-STAT3 against the log concentration of the inhibitor.
Murine Xenograft Model for In Vivo Efficacy
All animal experiments were conducted in accordance with institutional guidelines for animal welfare. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HEL 92.1.7 cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into three groups: vehicle control, this compound (25 mg/kg), and Ruxolitinib (25 mg/kg). The compounds were administered orally, once daily (QD), for 21 consecutive days. Tumor volume was measured twice weekly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using the Graphviz DOT language to visually represent the key biological and experimental concepts discussed in this guide.
A Comparative Guide to the Mechanism of Action of AXS-05 (Dextromethorphan-Bupropion)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AXS-05 (dextromethorphan-bupropion), a novel antidepressant, with other established alternatives for the treatment of Major Depressive Disorder (MDD). The information presented herein is intended for an audience with a background in pharmacology and drug development, offering a detailed examination of the mechanism of action, supported by experimental data.
Overview of AXS-05 and its Unique Mechanism of Action
AXS-05 is an oral, fixed-dose combination of dextromethorphan (B48470) and bupropion (B1668061). Its antidepressant effect is attributed to a multimodal mechanism that synergistically targets several key neurotransmitter systems implicated in the pathophysiology of depression.
Dextromethorphan Component:
-
NMDA Receptor Antagonist: Dextromethorphan is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. By blocking the NMDA receptor, dextromethorphan modulates glutamate signaling, which is thought to play a crucial role in the rapid antidepressant effects observed with this class of drugs.
-
Sigma-1 Receptor Agonist: Dextromethorphan also acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein. This interaction is believed to contribute to the antidepressant effects by modulating various downstream signaling pathways, including those involved in neuroplasticity and cellular stress responses.
Bupropion Component:
-
Norepinephrine (B1679862) and Dopamine Reuptake Inhibitor (NDRI): Bupropion is an atypical antidepressant that inhibits the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2] This action addresses the monoaminergic deficiencies often associated with depression.
-
CYP2D6 Inhibitor: A key function of bupropion in the AXS-05 formulation is its potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. Dextromethorphan is rapidly metabolized by CYP2D6, and by inhibiting this enzyme, bupropion significantly increases the plasma concentration and prolongs the half-life of dextromethorphan, allowing it to reach therapeutic levels.
Comparative Analysis of Mechanism of Action
To provide a clear comparison, this section outlines the mechanisms of action of AXS-05 alongside three other widely used antidepressants with distinct pharmacological profiles: Sertraline (a selective serotonin (B10506) reuptake inhibitor - SSRI), Esketamine (an NMDA receptor antagonist), and Vortioxetine (a multimodal antidepressant).
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of AXS-05's components and the selected alternatives at their primary targets. Lower Ki values indicate higher binding affinity.
| Drug/Component | Primary Target(s) | Binding Affinity (Ki, nM) |
| Dextromethorphan | NMDA Receptor | 402 (IC50) |
| Sigma-1 Receptor | 150 | |
| Bupropion | Norepinephrine Transporter (NET) | Data not consistently reported |
| Dopamine Transporter (DAT) | Data not consistently reported | |
| Sertraline | Serotonin Transporter (SERT) | ~0.2-2.0 |
| Esketamine | NMDA Receptor | Higher affinity than racemic ketamine |
| Vortioxetine | Serotonin Transporter (SERT) | 1.6 |
| 5-HT3 Receptor (Antagonist) | 3.7 | |
| 5-HT1A Receptor (Agonist) | 15 |
Clinical Efficacy Comparison
The clinical efficacy of these antidepressants is often measured by the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline. The following table presents a summary of representative clinical trial data.
| Drug | Study Population | Change in MADRS Score from Baseline (Drug vs. Placebo/Comparator) |
| AXS-05 | MDD | -15.9 (AXS-05) vs. -12.0 (Placebo)[3] |
| MDD | -11.6 (AXS-05) vs. -9.4 (Bupropion)[4] | |
| Sertraline | MDD | Statistically significant improvement over placebo |
| Esketamine (intranasal) | Treatment-Resistant Depression | -5.1 to -6.8 difference vs. Placebo[5] |
| Vortioxetine | MDD | -4.7 to -6.7 difference vs. Placebo[6] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of AXS-05
Caption: Mechanism of Action of AXS-05.
Experimental Workflow for Assessing Antidepressant Activity
Caption: Experimental Workflow for Antidepressant Drug Screening.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]MK-801) from the NMDA receptor in a membrane preparation.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radioligand: [³H]MK-801
-
Non-specific binding control: Unlabeled MK-801
-
Test compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a multi-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled MK-801 (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[2][7]
Principle: Similar to the NMDA receptor assay, this is a competitive radioligand binding assay.
Materials:
-
Guinea pig liver membranes (rich source of sigma-1 receptors)[2]
-
Non-specific binding control: Haloperidol
-
Test compound
-
Assay buffer
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure: The procedure is analogous to the NMDA receptor binding assay, with the substitution of appropriate materials for the sigma-1 receptor.
Monoamine Transporter Reuptake Assay
Objective: To determine the potency of a test compound to inhibit the reuptake of norepinephrine and dopamine.
Principle: This cell-based assay measures the uptake of a radiolabeled monoamine (e.g., [³H]norepinephrine or [³H]dopamine) into cells expressing the respective transporter (NET or DAT).
Materials:
-
Cell line stably expressing human NET or DAT
-
Radiolabeled monoamine
-
Test compound
-
Uptake buffer
-
Scintillation fluid and counter
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations or buffer.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50).
Conclusion
AXS-05 represents a significant advancement in the treatment of MDD, offering a novel, multimodal mechanism of action that differs from traditional monoaminergic antidepressants. Its ability to modulate the glutamatergic system through NMDA receptor antagonism, coupled with sigma-1 receptor agonism and norepinephrine-dopamine reuptake inhibition, provides a broader spectrum of pharmacological activity. The comparative data presented in this guide highlight the unique profile of AXS-05 and provide a basis for further research and development in the field of neuropsychopharmacology. The detailed experimental protocols offer a framework for the preclinical evaluation of new chemical entities targeting similar pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "BC-05": A Case of Ambiguous Identity in Scientific Literature
A comprehensive search for the compound or drug designated "BC-05" has yielded no specific, identifiable agent, hindering any attempt at a comparative analysis of its cross-validation in different cell lines. The term "this compound" appears to be either a non-standardized identifier, a placeholder, or a term with significance in a very niche, unindexed context.
Initial investigations into scientific databases and clinical trial registries failed to pinpoint a singular, recognized molecule or therapeutic agent known as this compound. Instead, the search results were populated with a variety of unrelated subjects, including:
-
Clinical Trial Identifiers: The search frequently returned results related to clinical trials where "05" might denote a specific study number. For instance, the HER2CLIMB-05 trial is a well-documented study on the efficacy of tucatinib (B611992) in treating HER2-positive metastatic breast cancer.[1] Similarly, other numerical designations appended to "BC" often refer to breast cancer-related studies or genetic risk score models.[2][3]
-
Drug Development Codes: In the pharmaceutical industry, alphanumeric codes are routinely used as internal identifiers for compounds in development. It is possible that "this compound" represents such a code that has not been publicly disclosed or has been discontinued. For example, the psychedelic compound Bretisilocin was initially known by the developmental code GM-2505.[4]
-
Combination Therapies: The search also highlighted combination drugs where "BC" might be an abbreviation for the constituent components. One prominent example is AXS-05, a combination of bupropion (B1668061) and dextromethorphan (B48470) for the treatment of major depressive disorder.[5][6]
-
Generic or Brand Names: In some contexts, "BC" is used as a brand name for over-the-counter medications, such as the aspirin (B1665792) and caffeine (B1668208) combination product.[7][8]
Without a clear identification of "this compound," it is impossible to determine its mechanism of action, the signaling pathways it may affect, or to locate any experimental data regarding its effects in various cell lines. Consequently, the core requirements of the requested comparison guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.
Further progress on this topic is contingent on the provision of a more specific and recognized identifier for the compound of interest. Researchers and scientists are encouraged to use standardized nomenclature, such as IUPAC names, CAS numbers, or registered drug names, to ensure clarity and facilitate the dissemination of scientific information.
References
- 1. medscape.com [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a risk prediction model for premenopausal breast cancer in 19 cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bretisilocin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. auvelityhcp.com [auvelityhcp.com]
- 7. BC Uses, Side Effects & Warnings [drugs.com]
- 8. BC Max Strength Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Assessing the Selectivity of BC-05: A Comparative Guide for Researchers
For the purposes of this guide, the compound BC-05 is represented by Inz-5, a novel indazole derivative and a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex. This substitution is based on available public data, as "this compound" does not correspond to a widely documented agent.
This guide provides a detailed comparison of the selectivity of Inz-5 against its precursor, Inz-1, and another clinically relevant cytochrome bc1 inhibitor, Atovaquone. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Inz-5's performance.
Comparative Selectivity of Cytochrome bc1 Inhibitors
The following table summarizes the in vitro inhibitory activity of Inz-5 and its comparators against fungal and human targets. Lower IC50 (half-maximal inhibitory concentration) values indicate greater potency. The selectivity index is a critical measure, representing the ratio of activity against the human target to the fungal target; a higher index signifies greater fungal selectivity.
| Compound | Fungal Target | Fungal IC50 (µM) | Human Target | Human IC50 (µM) | Selectivity Index (Human IC50 / Fungal IC50) |
| Inz-5 | Candida albicans proliferation | 0.4 | HepG2 Cell Growth | ~11.2 | 28 |
| Inz-1 | Candida albicans proliferation | 1.6 | Human Cytochrome bc1 | 45.3 | >62.5 (based on HepG2 IC50 >100µM) |
| Atovaquone | Saccharomyces cerevisiae | 0.009 (Ki) | Human Cytochrome bc1 | 1.8 | Not directly comparable due to different metrics |
Data sourced from publicly available research.[1][2][3]
Experimental Protocols
The determination of cytochrome bc1 inhibitory activity and selectivity is crucial for the evaluation of compounds like Inz-5. The following is a detailed protocol for the ubiquinol-cytochrome c reductase assay, a standard method for this purpose.
Ubiquinol-Cytochrome c Reductase Activity Assay
Objective: To measure the enzymatic activity of the cytochrome bc1 complex (Complex III) and to determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).
Materials:
-
Enzyme Source: Isolated mitochondria from the target organism (e.g., Candida albicans, HEK293 cells).
-
Substrate: Decylubiquinol (DBH2).
-
Electron Acceptor: Cytochrome c (from bovine or horse heart).
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.
-
Detergent: n-Dodecyl-β-D-maltoside (DDM) or Triton X-100 for solubilizing mitochondria.
-
Inhibitors: Test compounds (e.g., Inz-5) dissolved in DMSO.
-
Instrumentation: Spectrophotometer capable of kinetic measurements at 550 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of oxidized cytochrome c in the assay buffer.
-
Prepare a stock solution of the substrate, decylubiquinol, in ethanol.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, cytochrome c solution, and the mitochondrial preparation.
-
For inhibitor studies, add the desired concentration of the test compound (or DMSO for the vehicle control) and pre-incubate for a few minutes to allow for binding to the enzyme.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a small volume of freshly prepared decylubiquinol.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][4][5]
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Inz-5 Inhibition
The primary mechanism of action for Inz-5 is the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hazardous Chemical Waste (Hypothetical Substance: BC-05)
Disclaimer: The designation "BC-05" does not correspond to a universally recognized chemical identifier in publicly available safety and regulatory databases. The following information provides a general framework for the proper disposal of a hypothetical hazardous chemical compound in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and institutional safety protocols for any chemical before handling and disposal.
Pre-Disposal Safety and Waste Characterization
Proper disposal begins with a thorough understanding of the chemical's properties and the associated hazards. This information is critical for the correct segregation and labeling of waste streams to ensure the safety of laboratory personnel and compliance with environmental regulations.
Table 1: Hypothetical Waste Profile for this compound
| Parameter | Hypothetical Value/Information | Guidance |
| Physical State | Solid Powder | Waste should be contained in a manner that prevents dust generation. |
| pH of Solution (1% w/v) | 2.5 (Acidic) | Do not mix with bases or cyanides. Segregate as acidic waste. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Aqueous and organic waste streams containing this compound must be collected separately. |
| Primary Hazard Class | Toxic, Irritant | Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.[1][2] |
| Reactivity Hazards | Reacts with strong oxidizing agents | Store waste away from incompatible materials.[3] |
| Waste Container Type | HDPE or glass bottle with screw cap, clearly labeled | Ensure the container is compatible with the chemical and any solvents used. The container must be in good condition, with no cracks or leaks. |
| Regulatory Jurisdiction | Governed by local and national hazardous waste regulations.[4][5] | All disposal procedures must comply with the regulations set forth by authorities such as the EPA in the United States or equivalent bodies in other regions. In British Columbia, for example, the Hazardous Waste Regulation would apply.[5][6] |
Experimental Protocol for Neutralization of Dilute Aqueous this compound Waste
For specific, low-concentration aqueous waste streams, a neutralization step may be required before consolidation. This protocol is a general example and must be validated for the specific chemical .
Objective: To neutralize dilute (<1%) acidic aqueous waste containing this compound for safer storage before collection.
Materials:
-
Dilute this compound aqueous waste
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate waste collection container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Perform the procedure in a certified chemical fume hood. Place the container of acidic waste on a stir plate. Add a magnetic stir bar.
-
Neutralization: Slowly add sodium bicarbonate or 1M NaOH to the stirring solution. Be cautious of any potential gas evolution or temperature increase.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or meter.
-
Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range for your institution's waste management program (typically between 6.0 and 9.0).
-
Final Steps: Once neutralized, transfer the solution to the designated aqueous hazardous waste container. Secure the lid and ensure the container is properly labeled with all components, including the neutralized this compound.
Step-by-Step Disposal Procedures for this compound Waste
This section outlines the standard operating procedure for the collection and disposal of waste generated from research activities involving this compound.
-
Identify the Waste Stream: Determine if the waste is solid, liquid (aqueous or organic solvent), or contaminated labware (e.g., pipette tips, gloves).
-
Select the Correct Waste Container:
-
Solid Waste: Collect pure this compound or heavily contaminated solids in a designated, labeled, wide-mouth container.
-
Liquid Waste: Use a dedicated, labeled, and sealed container for all liquid waste containing this compound. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.[7]
-
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all contents (no abbreviations)
-
The approximate concentration of each component
-
The relevant hazard pictograms (e.g., toxic, corrosive)
-
The date the first waste was added
-
-
Accumulate Waste Safely:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.
-
-
Request Waste Pickup: Once the container is full, or if the project concludes, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[4]
Diagrams and Workflows
The following diagrams illustrate the logical processes for handling and disposing of chemical waste in a laboratory environment.
References
Personal protective equipment for handling BC-05
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to have precise information regarding the chemical compound referred to as "BC-05." Initial searches for "this compound" have yielded multiple, unrelated products, including a windshield washer fluid and a building material component.
To provide accurate and essential safety and logistical information for handling a substance in a laboratory or pharmaceutical development setting, please specify the nature of "this compound." For instance, is it a chemical compound, a biological agent, or another type of substance? Providing a CAS (Chemical Abstracts Service) number, a more complete chemical name, or the context of its use will allow for the generation of accurate guidance on personal protective equipment (PPE), handling protocols, and disposal plans.
Without this specific information, any provided safety protocols would be generic and potentially hazardous. Once the identity of "this compound" is clarified, detailed, step-by-step guidance can be developed to build the trust and provide the value required for our audience of scientific professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
